Leuprolide mesylate
Description
Properties
CAS No. |
944347-41-5 |
|---|---|
Molecular Formula |
C60H88N16O15S |
Molecular Weight |
1305.5 g/mol |
IUPAC Name |
(2S)-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2R)-1-[[(2S)-1-[[(2S)-5-(diaminomethylideneamino)-1-[(2S)-2-(ethylcarbamoyl)pyrrolidin-1-yl]-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide;methanesulfonic acid |
InChI |
InChI=1S/C59H84N16O12.CH4O3S/c1-6-63-57(86)48-14-10-22-75(48)58(87)41(13-9-21-64-59(60)61)68-51(80)42(23-32(2)3)69-52(81)43(24-33(4)5)70-53(82)44(25-34-15-17-37(77)18-16-34)71-56(85)47(30-76)74-54(83)45(26-35-28-65-39-12-8-7-11-38(35)39)72-55(84)46(27-36-29-62-31-66-36)73-50(79)40-19-20-49(78)67-40;1-5(2,3)4/h7-8,11-12,15-18,28-29,31-33,40-48,65,76-77H,6,9-10,13-14,19-27,30H2,1-5H3,(H,62,66)(H,63,86)(H,67,78)(H,68,80)(H,69,81)(H,70,82)(H,71,85)(H,72,84)(H,73,79)(H,74,83)(H4,60,61,64);1H3,(H,2,3,4)/t40-,41-,42-,43+,44-,45-,46-,47-,48-;/m0./s1 |
InChI Key |
MBIDSOMXPLCOHS-XNHQSDQCSA-N |
SMILES |
CCNC([C@@H]1CCCN1C([C@@H](NC([C@@H](NC([C@H](NC([C@@H](NC([C@@H](NC([C@@H](NC([C@@H](NC([C@@H]2CCC(N2)=O)=O)Cc3nc[nH]c3)=O)Cc4c5ccccc5[nH]c4)=O)CO)=O)Cc6ccc(O)cc6)=O)CC(C)C)=O)CC(C)C)=O)CCCNC(N)=N)=O)=O.CS(=O)(O)=O |
Isomeric SMILES |
CCNC(=O)[C@@H]1CCCN1C(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@@H](CC(C)C)NC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)[C@H](CO)NC(=O)[C@H](CC3=CNC4=CC=CC=C43)NC(=O)[C@H](CC5=CN=CN5)NC(=O)[C@@H]6CCC(=O)N6.CS(=O)(=O)O |
Canonical SMILES |
CCNC(=O)C1CCCN1C(=O)C(CCCN=C(N)N)NC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CO)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C(CC5=CN=CN5)NC(=O)C6CCC(=O)N6.CS(=O)(=O)O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Leuprolide mesylate; Pglu-his-trp-ser-tyr-d-leu-leu-arg-pro-nhc2H5 methanesulfonate; |
Origin of Product |
United States |
Molecular and Cellular Mechanisms of Leuprolide Mesylate Action
GnRH Receptor Binding and Activation Kinetics
Leuprolide mesylate's therapeutic efficacy is rooted in its ability to bind to and activate GnRH receptors, which are members of the G-protein coupled receptor (GPCR) family. wikipedia.org Its chemical structure, which includes a D-leucyl substitution for the glycine (B1666218) at position 6, confers an enhanced binding affinity for the GnRH receptor and increased resistance to degradation compared to the native GnRH decapeptide. drugbank.com This leads to a more potent and prolonged biological effect.
Continuous administration of this compound leads to a desensitization of the GnRH receptors. nih.gov This process, known as receptor downregulation, results in a reduced number of responsive receptors on the cell surface, leading to a significant decline in the secretion of luteinizing hormone (LH) and follicle-stimulating hormone (FSH). wikipedia.org
Studies utilizing atomic force microscopy (AFM) on prostate cancer cells have provided insights into the binding strength and distribution of GnRH receptors. These studies have suggested the existence of two classes of GnRH receptors with different binding strengths. nih.gov Furthermore, prolonged exposure to leuprolide has been shown to induce a post-transcriptional upregulation of GnRH-R at the plasma membrane of certain cancer cells. plos.org
The kinetics of GnRH receptor expression in response to leuprolide have been modeled, indicating that while the rate of receptor increase is concentration-dependent, the maximum receptor number that can be expressed on the cell surface may be independent of the agonist concentration. nih.gov
| Parameter | Observation | Reference |
|---|---|---|
| Receptor Binding | Enhanced affinity compared to native GnRH. | drugbank.com |
| Receptor Classes | Evidence for two classes with different binding strengths. | nih.gov |
| Long-term Exposure Effect | Initial upregulation followed by downregulation and desensitization. | nih.govplos.org |
| Receptor Expression Rate | Concentration-dependent increase in receptor expression. | nih.gov |
Radioligand-receptor assays have been instrumental in determining the binding properties of various GnRH analogues. Superagonist analogues, a category that includes leuprolide, consistently demonstrate a higher equilibrium association constant (Ka) for the GnRH receptor compared to the natural GnRH decapeptide. oup.com Modifications at both the 6th and 10th positions of the GnRH peptide have been shown to increase binding affinity. nih.gov
While there is a positive correlation between receptor-binding affinity and biological activity, the significantly greater potency of superagonists like leuprolide is not solely explained by their increased affinity. oup.com Their enhanced resistance to enzymatic degradation also plays a crucial role. mdpi.com Kinetic receptor-binding studies have revealed that while the affinities of various GnRH peptide agonists may be similar, their residence times at the receptor can vary significantly, which may contribute to differences in their duration of action. bohrium.com
| Compound Type | Relative Binding Affinity (Compared to GnRH) | Reference |
|---|---|---|
| Superagonist Analogues | 4- to 8-fold greater | oup.com |
| Weak Agonists | 0.003–0.05 times | oup.com |
| Potent Antagonists | Up to 8-fold higher | oup.com |
Computational methods, including molecular docking and molecular dynamics (MD) simulations, have been employed to investigate the interaction between GnRH and its receptor at a molecular level. uit.no These studies aim to elucidate the binding modes and conformational changes that occur upon ligand binding. uit.no
Homology modeling has been used to generate active-state structures of the GnRH receptor for docking studies, as crystal structures often represent an inactive state. uit.nouit.no Docking studies have shown that GnRH interacts with specific residues within the binding pocket of the GnRH-R. uit.no MD simulations further help in understanding the stability of these interactions and the conformational dynamics of the receptor-ligand complex over time. rowan.edu These computational approaches are valuable for understanding the structural basis of GnRH agonist activity and for the design of new analogues with improved properties. uit.no
The binding of an agonist like this compound to the GnRH receptor induces a conformational change in the receptor, which is a prerequisite for its activation and the subsequent initiation of intracellular signaling. frontiersin.org This conformational shift allows the receptor to interact with and activate heterotrimeric G-proteins on the cytoplasmic side of the plasma membrane. nih.gov
The GnRH peptide itself is conformationally flexible, and the substitution of the glycine at position 6 with a D-amino acid, as in leuprolide, stabilizes a β-turn conformation that is favorable for high-affinity receptor binding. mdpi.com Upon binding, the ligand-receptor complex undergoes further conformational adjustments that transmit the activation signal across the cell membrane. nih.gov Molecular dynamics simulations suggest that an active conformation of the GnRH receptor involves specific arrangements of its transmembrane helices. uit.no
Post-Receptor Signaling Cascades
The activation of the GnRH receptor by this compound initiates a cascade of intracellular events that ultimately lead to the physiological response. This signaling is primarily mediated through the coupling of the receptor to specific G-proteins.
The GnRH receptor exclusively couples to G-proteins of the Gq/11 family. frontiersin.orgnih.gov Upon agonist binding and receptor activation, the Gq/11 protein is activated, which in turn stimulates the effector enzyme phospholipase C (PLC). nih.govmdpi.com
Activated PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2), a membrane phospholipid, into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). nih.govyoutube.com These two molecules then proceed to activate separate downstream signaling pathways.
Inositol 1,4,5-trisphosphate (IP3): This water-soluble molecule diffuses into the cytoplasm and binds to IP3 receptors on the membrane of the endoplasmic reticulum, triggering the release of stored calcium ions. nih.govresearchgate.net
Diacylglycerol (DAG): This lipid molecule remains in the plasma membrane and activates protein kinase C (PKC). nih.govresearchgate.net
The IP3-mediated release of calcium from intracellular stores leads to a transient increase in the cytosolic calcium concentration. researchgate.net This calcium signal is a crucial component of the GnRH receptor signaling pathway. The elevated intracellular calcium can be detected using calcium-sensitive fluorescent dyes in what are known as calcium mobilization assays. nih.govnih.govmoleculardevices.comcreative-bioarray.com
The rise in intracellular calcium, along with the activation of PKC by DAG, contributes to the downstream cellular responses, including the synthesis and release of gonadotropins. nih.gov The intricate interplay between these signaling molecules ensures a precise and regulated cellular response to GnRH receptor activation.
MAPK and Other Kinase Pathway Activation
The binding of this compound to the GnRH receptor, a G protein-coupled receptor, initiates a cascade of intracellular signaling events. While the primary pathway involves the activation of phospholipase C and subsequent mobilization of intracellular calcium, evidence suggests the involvement of other kinase pathways, including the Mitogen-Activated Protein Kinase (MAPK) pathway. nih.gov
Research on the effects of a GnRH analogue, leuprolide acetate (B1210297), has shown that its influence on the Extracellular signal-Regulated Kinase (ERK) 1/2 pathway can be cell-type specific. In androgen-sensitive prostate cancer cells (LNCaP), leuprolide acetate was found to reduce the ERK phosphorylation stimulated by epidermal growth factor (EGF). Conversely, in androgen-unresponsive prostate cancer cells (PC-3), leuprolide acetate generally led to an increase in ERK activity. nih.gov These findings suggest that the antiproliferative effects of leuprolide in certain cancer cells may be mediated, at least in part, through modulation of the ERK1/2 signaling cascade. nih.gov The activation of the ERK pathway downstream of gonadotropin receptors has been shown to be dependent on protein kinase A (PKA) in some cellular contexts. nih.gov However, the precise molecular mechanisms and the full spectrum of kinase pathways directly activated by this compound in pituitary gonadotrophs require further elucidation.
GnRH Receptor Desensitization and Downregulation
Continuous, non-pulsatile exposure to this compound leads to a state of desensitization and downregulation of GnRH receptors on the surface of pituitary gonadotrophs. patsnap.compatsnap.com This process is central to the long-term suppressive effects of the drug.
Mechanisms of Receptor Internalization and Trafficking
Upon sustained stimulation with an agonist like this compound, GnRH receptors undergo internalization, a process by which the receptors are removed from the cell surface and transported into the cell's interior. researchgate.net The internalization of the mammalian type I GnRH receptor is a notably slow process. researchgate.netnih.gov This characteristic is attributed to the unique structure of the receptor, which lacks the C-terminal tail that is typically involved in the rapid desensitization and internalization of many other G protein-coupled receptors. nih.gov
The internalization of the GnRH receptor can occur through a clathrin-dependent mechanism. nih.gov Once internalized, the receptors are trafficked within the cell, a process that can ultimately lead to their degradation or potential recycling back to the cell surface.
Lysosomal Degradation Pathways of GnRH Receptors
Following internalization, a significant fate of the GnRH receptor is degradation within lysosomes. These cellular organelles contain a host of hydrolytic enzymes that break down cellular waste and internalized materials. The ubiquitin-proteasome pathway is a critical cellular system for protein degradation, and while it has been implicated in the degradation of other receptors, its specific role in the lysosomal degradation of GnRH receptors following this compound stimulation is an area of ongoing investigation. nih.govcaltech.edumdpi.com The process of ubiquitination, where ubiquitin molecules are attached to a target protein, often serves as a signal for degradation.
Impact on GnRH Receptor Gene Expression
The long-term administration of this compound also impacts the expression of the GnRH receptor gene itself. Studies have shown that the regulation of GnRH receptor expression is complex and can be tissue-specific. While continuous exposure to GnRH agonists is generally associated with receptor downregulation in the pituitary, some research in prostate cancer cells has demonstrated a different outcome. oup.com
One study on androgen-insensitive prostate cancer cells (PC-3) showed that long-term treatment with leuprolide acetate led to a post-transcriptional upregulation of the GnRH receptor at the plasma membrane. nih.gov This suggests that in certain cell types, leuprolide may enhance the translation of the receptor's messenger RNA (mRNA) or slow down the degradation of the receptor protein. nih.gov The table below summarizes findings from a study investigating the effect of leuprolide acetate on GnRH receptor levels in PC-3 cells.
| Treatment Duration | Leuprolide Acetate Concentration | Change in GnRH-R Unbinding Events (%) |
|---|---|---|
| 6 days | 10-11 M | Increase |
| 6 days | 10-6 M | Increase |
| 30 days | 10-11 M | Increase |
| 30 days | 10-6 M | ~80% Increase (Maximum) |
Regulation of Gene Expression in Target Cells
The ultimate effect of this compound on the hypothalamic-pituitary-gonadal axis is mediated through changes in the expression of key genes within the pituitary gonadotrophs.
Transcriptional Regulation of Gonadotropin Subunits
The gonadotropins, luteinizing hormone (LH) and follicle-stimulating hormone (FSH), are heterodimeric proteins composed of a common alpha subunit and a unique beta subunit that confers biological specificity. The synthesis of these subunits is transcriptionally regulated. nih.gov
The pulsatile nature of GnRH release from the hypothalamus is a critical determinant of which gonadotropin subunit is preferentially transcribed. nih.gov A decreased frequency of GnRH pulses tends to favor the transcription of the FSH beta subunit gene (FSHB), while an increased frequency favors the transcription of the LH beta subunit gene (LHB). nih.gov
Continuous administration of this compound, by eliminating the natural pulsatility of GnRH receptor stimulation, profoundly alters the transcriptional landscape of the gonadotrophs. This leads to a significant reduction in the transcription of both the alpha and the beta subunit genes of LH and FSH. patsnap.comcancer.gov This suppression of gonadotropin gene expression is a key mechanism underlying the therapeutic efficacy of this compound. The table below outlines the general principle of GnRH pulse frequency on gonadotropin subunit transcription.
| GnRH Pulse Frequency | Favored Gonadotropin Subunit Transcription |
|---|---|
| Decreased | FSH beta subunit (FSHB) |
| Increased | LH beta subunit (LHB) |
| Continuous (this compound) | Suppression of both alpha and beta subunits |
Epigenetic Modifications Induced by Sustained GnRH Agonism
Sustained agonism of the Gonadotropin-Releasing Hormone (GnRH) receptor by agents such as this compound can lead to epigenetic modifications, which are changes that alter gene activity without changing the DNA sequence itself. nih.gov Research in this area suggests that GnRH analogues can influence the methylation status of certain genes, thereby affecting their expression. spandidos-publications.com DNA methylation is a key epigenetic mechanism that typically acts to repress gene transcription. nih.gov
Studies have shown that treatment with GnRH agonists may be associated with an increased methylation in the promoter region of the Hoxa10 gene in endometrial cells. spandidos-publications.comdovepress.com The Hoxa10 gene is a crucial transcription factor for endometrial development and receptivity during the implantation window. spandidos-publications.com Altered methylation patterns in this gene are thought to be linked to changes in uterine receptivity. spandidos-publications.comdovepress.com This suggests a potential epigenetic pathway through which GnRH agonists exert some of their effects on reproductive tissues. spandidos-publications.com While reproductive function is known to be highly sensitive to environmental and hormonal changes, the specific mechanisms by which GnRH agonists induce these epigenetic changes are an area of ongoing investigation. nih.gov
| Gene | Epigenetic Modification | Observed Effect in Research Models |
| Hoxa10 | Increased DNA methylation in the promoter region | Repression of gene expression, potentially affecting endometrial receptivity spandidos-publications.comdovepress.com |
Cellular Effects Beyond the Pituitary in Research Models
Beyond its well-established role in the pituitary gland, this compound and other GnRH analogues exert direct cellular effects in various other tissues. nih.gov This activity is mediated by GnRH receptors found outside of the pituitary, leading to outcomes such as the inhibition of cell proliferation and modulation of new blood vessel formation. nih.govnih.gov
Extrapituitary GnRH Receptor Distribution and Function
Gonadotropin-releasing hormone receptors (GnRHR) are not confined to the pituitary gland; they are expressed in a variety of other tissues, a finding that has broadened the understanding of GnRH's physiological role. nih.govwikipedia.org The presence of GnRHR has been confirmed in several normal and malignant reproductive tissues, including the ovary, endometrium, placenta, breast, and prostate. e-enm.orgglowm.com This widespread distribution suggests that GnRH and its analogues can act in an autocrine or paracrine manner, regulating cellular functions directly within these tissues. e-enm.orgglowm.com
The function of these extrapituitary receptors can be distinct from their pituitary counterparts. nih.gov While pituitary GnRHR activation classically involves the Gαq/11-phospholipase C signal transduction pathway, this is not always the primary mechanism in non-pituitary targets. nih.govnih.gov In these other tissues, GnRH receptor signaling has been linked to the regulation of cell growth, angiogenesis, and metastasis, indicating a diverse range of biological activities. nih.govglowm.com
| Tissue Type | Presence of GnRH Receptors (GnRHR) |
| Reproductive Tissues | Ovary, Endometrium, Myometrium, Placenta, Breast, Prostate, Testes wikipedia.orge-enm.orgglowm.com |
| Other Tissues | Lymphocytes, Brain (Hippocampus, Cortex) wikipedia.orgresearchgate.net |
Direct Cellular Antiproliferative Effects in Research Models
In preclinical studies, leuprolide has demonstrated a direct ability to inhibit the growth of certain cancer cells. This antiproliferative effect is not solely a consequence of reduced sex hormone levels from pituitary suppression but is also a result of direct action on GnRH receptors present on the cancer cells themselves. nih.gov
Research on human breast cancer cell lines has shown that leuprolide acetate can inhibit estradiol-induced cell growth in a dose-dependent manner in estrogen receptor-positive cells, such as MCF-7, ZR-75-1, and CG-5. nih.gov However, the analogue showed no effect on the growth of estrogen receptor-negative MDA-MB-231 cells, suggesting that its direct action in this context may be linked to the estrogen signaling pathway. nih.gov In prostate cancer research, GnRH agonists have also been found to have direct antiproliferative effects on cell lines like LNCaP and DU 145. dntb.gov.ua These findings indicate that leuprolide can directly exert an antitumoral effect on certain cancer cells that express GnRH receptors. nih.gov
| Cell Line | Cancer Type | Key Research Finding |
| MCF-7, ZR-75-1, CG-5 | Breast Cancer (ER-positive) | Leuprolide acetate inhibited estradiol-induced cell growth in a dose-dependent manner. nih.gov |
| MDA-MB-231 | Breast Cancer (ER-negative) | Leuprolide acetate had no effect on cell growth. nih.gov |
| LNCaP, DU 145 | Prostate Cancer | GnRH agonists demonstrated direct antiproliferative effects. dntb.gov.ua |
Angiogenesis Modulation in Preclinical Settings
Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and survival. oaepublish.comcancernetwork.com Emerging evidence from preclinical research suggests that GnRH analogues like leuprolide can modulate this process. nih.gov The mechanism appears to involve the direct action of the GnRH agonist on extrapituitary GnRH receptors, leading to changes in the expression of key angiogenic factors. dovepress.comnih.gov
In one research model, a GnRH agonist was found to directly suppress the survival and growth of ectopic endometrial cells by inhibiting the secretion of Vascular Endothelial Growth Factor (VEGF). dovepress.com VEGF is a potent pro-angiogenic factor, and its suppression is a key target for many anti-angiogenic therapies. cancernetwork.com This suggests that part of the therapeutic effect of leuprolide in certain conditions may be attributed to its ability to interfere with the development of a blood supply necessary for pathological tissue growth. dovepress.comnih.gov
Preclinical Pharmacological Research of Leuprolide Mesylate
Endocrine System Modulation in Animal Models
Animal studies have been instrumental in understanding the biphasic and ultimately suppressive effects of leuprolide on the endocrine system. fda.govrxlist.com These models have demonstrated that chronic administration leads to the suppression of both ovarian and testicular steroidogenesis, an effect that is reversible upon discontinuation of the drug. hres.carxlist.com
Hypothalamic-Pituitary-Gonadal (HPG) Axis Suppression Mechanisms
Leuprolide mesylate, as a GnRH agonist, initially stimulates the GnRH receptors in the pituitary gland. nih.govdrugbank.com This leads to a transient increase in the secretion of luteinizing hormone (LH) and follicle-stimulating hormone (FSH). fda.govrxlist.com However, the continuous and non-pulsatile stimulation by leuprolide desensitizes the GnRH receptors. nih.gov This desensitization, or downregulation, of the receptors ultimately leads to a profound suppression of LH and FSH release, thereby inhibiting the entire Hypothalamic-Pituitary-Gonadal (HPG) axis. frontiersin.orgfda.gov This suppression mimics the effects of surgical castration in males. drugs.com
Gonadal Steroidogenesis Inhibition Research
The suppression of the HPG axis directly impacts the gonads, leading to a significant reduction in the production of sex steroids. bcbsnd.com In male animal models, chronic leuprolide administration results in decreased testosterone (B1683101) levels to castration levels. fda.gov Similarly, in female rats, administration of leuprolide leads to the suppression of estradiol (B170435) production. nih.gov Studies in female rats with a depot formulation of leuprorelin (B1674837) acetate (B1210297) showed a dose-dependent suppression of ovarian and uterine growth. nih.gov These findings from animal models confirm that the primary mechanism of leuprolide's action is the inhibition of gonadal steroidogenesis through its effects on the pituitary gland. fda.govrxlist.com
Pulsatile GnRH Secretion Disruption Studies
The natural secretion of GnRH from the hypothalamus is pulsatile, and this pulsatility is crucial for the normal release of gonadotropins from the pituitary. nih.govnih.gov Leuprolide, when administered in a continuous fashion, disrupts this natural pulsatile signaling. nih.gov By providing a constant, high-level of GnRH receptor stimulation, leuprolide effectively overrides the endogenous pulsatile rhythm. nih.gov This continuous signaling leads to the desensitization and downregulation of GnRH receptors on pituitary gonadotropes, thereby inhibiting the release of LH and FSH. drugbank.com
In Vitro and Ex Vivo Model Systems for Studying this compound Effects
To further dissect the cellular and molecular mechanisms of leuprolide's action, researchers have utilized various in vitro and ex vivo model systems.
Pituitary Cell Culture Models
Pituitary cell cultures have been essential in directly observing the effects of leuprolide on gonadotropin-secreting cells. These models allow for the controlled exposure of pituitary cells to leuprolide and the subsequent measurement of LH and FSH release. Studies using these models have confirmed that continuous exposure to leuprolide leads to a desensitization of the GnRH receptors and a subsequent decrease in gonadotropin secretion.
Hormone-Sensitive Cancer Cell Line Studies
The effects of leuprolide have also been investigated in hormone-sensitive cancer cell lines, particularly those derived from prostate and breast cancers. nih.govexplorationpub.com In some prostate cancer cell lines, such as the LNCaP line which is known to be androgen-sensitive, leuprolide's primary effect is indirect, by reducing the circulating testosterone that fuels cancer growth. mdpi.com However, some research suggests a direct inhibitory effect on cancer cell proliferation. One study demonstrated that leuprolide could inhibit the growth of the human prostate carcinoma cell line ALVA-31 by up to 50%. nih.gov This inhibitory effect was observed even in castrated animals, suggesting a mechanism independent of steroid hormone suppression. nih.gov Specific high-affinity binding sites for leuprolide have also been identified on these tumor cells. nih.gov
Table 1: Summary of Preclinical Research Findings for this compound
| Research Area | Model System | Key Findings | Citation |
|---|---|---|---|
| HPG Axis Suppression | Animal Models | Initial stimulation followed by profound suppression of LH and FSH. | fda.govrxlist.comfrontiersin.orgfda.gov |
| Gonadal Steroidogenesis | Animal Models | Inhibition of testosterone production in males and estradiol in females. | fda.govbcbsnd.comnih.gov |
| Pulsatile GnRH Secretion | General Principle | Continuous administration disrupts natural pulsatile signaling, leading to receptor desensitization. | nih.govnih.gov |
| Pituitary Cell Effects | In Vitro (Pituitary Cells) | Direct observation of GnRH receptor desensitization and decreased gonadotropin secretion. | |
| Cancer Cell Effects | In Vitro (Cancer Cells) | Inhibition of proliferation in some hormone-sensitive cancer cell lines, potentially independent of steroid suppression. | nih.govexplorationpub.com |
Table 2: Compound Names Mentioned
| Compound Name |
|---|
| This compound |
| Leuprolide |
| Leuprorelin acetate |
| Gonadotropin-releasing hormone (GnRH) |
| Luteinizing hormone (LH) |
| Follicle-stimulating hormone (FSH) |
| Testosterone |
Organotypic Slice Culture Research
Organotypic slice cultures are an in vitro method that preserves the three-dimensional architecture of a tissue, allowing for the study of complex cellular interactions in a system that closely mimics the in vivo environment. nih.gov This technique has become a valuable tool in fields like neurobiology and oncology to investigate cellular processes, neurodegeneration, and the effects of therapeutic agents. nih.govnih.gov Organotypic brain slice cultures, for example, have been used to create models for Alzheimer's and Parkinson's disease. nih.gov Similarly, slice cultures of tumors, such as pancreatic cancer and glioblastoma, allow for the study of tumor microenvironments and drug responses ex vivo. nih.govgriffith.edu.au
A review of the available scientific literature indicates a lack of specific published studies utilizing organotypic slice cultures to investigate the direct effects of this compound. However, this model holds significant potential for future preclinical research. For instance, organotypic cultures of hormone-dependent tumors, like prostate cancer, could be employed to visualize and analyze the cellular and molecular effects of leuprolide-induced androgen deprivation in a preserved tumor microenvironment. This approach could offer detailed insights into the mechanisms of apoptosis, changes in cell signaling pathways, and the development of resistance.
Pharmacodynamic Modeling in Preclinical Studies
Pharmacodynamic (PD) modeling in preclinical studies aims to characterize the relationship between drug concentration and its pharmacological effect. For leuprolide, the primary pharmacodynamic effect is the suppression of the hypothalamic-pituitary-gonadal (HPG) axis. fda.govfrontiersin.org Integrated pharmacokinetic/pharmacodynamic (PK/PD) models are developed to describe and predict the time course of these effects.
A semi-mechanistic model has been developed to characterize the relationship between leuprolide plasma concentrations and serum testosterone levels. nih.gov This type of model can describe the complex, multi-phasic absorption profile of depot formulations and link it to the downstream effect on testosterone. nih.gov Such models are crucial for optimizing dosing regimens, selecting candidate formulations, and facilitating the design of clinical studies. nih.gov The in vivo pharmacology studies showed that a single subcutaneous administration of this compound emulsion stimulated testosterone production shortly after administration and then suppressed testosterone release continuously for six months. fda.gov.tw
Dose-Response Relationships in Animal Models
Preclinical studies in animal models are fundamental for establishing the dose-response relationship of a drug. Two-year carcinogenicity studies with leuprolide have been conducted in rats and mice. In rats, a dose-related increase in benign pituitary hyperplasia and pituitary adenomas was observed at 24 months with high daily subcutaneous doses. hres.ca Administration of leuprolide to male and female rats also caused a dose-dependent atrophy of the reproductive organs and suppression of reproductive function, which was reversible upon cessation of treatment. rxlist.comfda.gov
Interestingly, some effects were not directly dose-related. For instance, a significant increase in pancreatic islet-cell adenomas in female rats and testicular interstitial cell adenomas in male rats was observed, but the highest incidence was noted in the low-dose group. hres.cafda.gov In mice, no pituitary abnormalities were seen at doses as high as 60 mg/kg for two years. hres.cafda.gov
| Animal Model | Doses Administered (s.c.) | Key Dose-Response Findings | Citation |
| Rats | 0.6 to 4 mg/kg (daily) | Dose-related increase in benign pituitary hyperplasia and adenomas. | hres.caeuropa.eu |
| Rats | 0.024, 0.24, 2.4 mg/kg (monthly depot) | Atrophy of reproductive organs and suppression of reproductive function. | rxlist.comfda.gov |
| Rats | Not specified | Significant, but not dose-related, increase in pancreatic islet cell adenomas (females) and testicular interstitial cell adenomas (males). | hres.cafda.gov |
| Mice | Up to 60 mg/kg (for 2 years) | No pituitary abnormalities observed. | hres.cafda.gov |
Temporal Dynamics of HPG Axis Suppression
This compound, as a gonadotropin-releasing hormone (GnRH) agonist, exhibits a biphasic effect on the HPG axis. europa.eu Upon initial administration, it stimulates the GnRH receptors in the pituitary gland, leading to a transient increase in the circulating levels of luteinizing hormone (LH) and follicle-stimulating hormone (FSH). europa.eufda.gov This initial surge, often called a "flare," results in a temporary increase in gonadal steroid production, such as testosterone in males. europa.eufda.gov
Following this initial stimulation, the continuous presence of leuprolide leads to the downregulation and desensitization of pituitary GnRH receptors. frontiersin.org This sustained action inhibits the pulsatile secretion of gonadotropins, resulting in a profound and durable suppression of the HPG axis. fda.govfrontiersin.org In males, serum testosterone concentrations are reduced to castrate levels (≤ 50 ng/dL). europa.eu Clinical studies have demonstrated that after an initial increase in the first few days of treatment, testosterone levels typically decrease to below medical castration levels within three to four weeks. europa.eu This suppression of ovarian and testicular steroidogenesis is reversible upon discontinuation of the drug. rxlist.comfda.goveuropa.eu
Exploratory Preclinical Applications and Concepts
Investigational Use in Hormone-Dependent Neoplasms (Mechanistic Studies)
The primary mechanism of this compound in treating hormone-dependent neoplasms, such as prostate cancer, is through profound androgen deprivation. cancer.gov Prostate cancer cells, in many cases, depend on androgens like testosterone for their growth and survival. cancer.gov Preclinical mechanistic studies have shown that by acting as a potent GnRH agonist, leuprolide ultimately suppresses testicular steroidogenesis, leading to a significant reduction in testosterone to castrate levels. fda.gov
This effect has been demonstrated in animal models. Administration of leuprolide acetate resulted in the inhibition of the growth of hormone-dependent prostatic tumors in Noble and Dunning male rats. fda.gov The reduction in androgen levels effectively removes the primary growth signal for these cancer cells, which can lead to a halt in proliferation and an induction of apoptosis, thereby shrinking the tumor. cancer.gov This mechanism forms the basis of androgen deprivation therapy (ADT), a cornerstone in the management of advanced prostate cancer. cancer.gov
Preclinical Models of Reproductive Endocrinology Disorders
Leuprolide's ability to reversibly suppress the HPG axis makes it a valuable tool in preclinical models for studying and potentially treating various reproductive endocrinology disorders. Its administration can induce a state of hypogonadotropic hypogonadism, which is foundational for its use in conditions like central precocious puberty (CPP). fda.gov In preclinical settings, leuprolide can be used to model the effects of hormonal suppression and to test therapeutic strategies. fda.govfrontiersin.org
Furthermore, leuprolide has been explored as a therapeutic agent in preclinical models of testicular injury. In one study, leuprolide therapy was shown to reverse testicular atrophy induced by 2,5-hexanedione (B30556) in rats, a model for certain types of male infertility. nih.gov The treatment allowed for the recovery of spermatogenesis, which was correlated with the normalization of stem cell factor expression, a critical growth factor in the testes. nih.gov Preclinical studies in rats have also documented that leuprolide administration causes atrophy of the reproductive organs, an effect that is reversible after treatment cessation, demonstrating its utility in modeling conditions of controlled and temporary gonadal suppression. rxlist.comfda.gov
Neuroendocrine Research Applications
This compound, a synthetic analog of gonadotropin-releasing hormone (GnRH), serves as a critical tool in preclinical neuroendocrine research due to its potent effects on the hypothalamic-pituitary-gonadal (HPG) axis. ahajournals.orgdrugbank.com As a GnRH receptor agonist, it possesses a greater potency and a longer half-life than the naturally occurring hormone, allowing for robust and sustained manipulation of the neuroendocrine system in experimental models. fda.govresearchgate.net Its primary mechanism involves initial stimulation followed by profound suppression of gonadotropin secretion, providing researchers with a method to study the roles of sex hormones in various physiological and pathological processes. patsnap.com
Preclinical investigations in animal models have demonstrated that leuprolide administration initially stimulates the pituitary gland, leading to a transient increase in the circulating levels of luteinizing hormone (LH) and follicle-stimulating hormone (FSH). fda.goveuropa.eu This surge results in a temporary rise in gonadal steroids, such as testosterone and dihydrotestosterone (B1667394) in males, and estrone (B1671321) and estradiol in premenopausal females. fda.gov However, the key utility of leuprolide in research stems from the subsequent effect of continuous administration. This sustained activation leads to the desensitization and downregulation of GnRH receptors in the pituitary, which ultimately inhibits the secretion of LH and FSH. ahajournals.orgpatsnap.com The resulting suppression of ovarian and testicular steroidogenesis effectively induces a reversible state of chemical castration, reducing testosterone to castrate levels in males and estrogens to post-menopausal levels in females. fda.goveuropa.eutargetedonc.com This effect is reversible upon discontinuation of the drug. fda.goveuropa.eu
This predictable and potent modulation of the HPG axis allows for its application in a variety of neuroendocrine research areas. Studies have utilized leuprolide to investigate the impact of sex hormone deprivation on the development and progression of hormone-dependent tumors. fda.gov For instance, preclinical studies in rats showed that leuprolide administration inhibited the growth of prostatic tumors and certain types of mammary tumors. fda.gov Furthermore, its ability to delay puberty and disrupt reproductive cycles in animal models makes it a valuable compound for studying the neuroendocrine control of reproductive development and function. nih.gov Research in female rats has shown that leuprolide treatment can delay the onset of puberty and suppress estrous cyclicity. nih.gov
The table below summarizes the biphasic effect of leuprolide on the HPG axis as observed in preclinical research.
Table 1: Effects of Continuous Leuprolide Administration on the Hypothalamic-Pituitary-Gonadal (HPG) Axis in Preclinical Models
| Phase | Effect on Pituitary GnRH Receptors | Luteinizing Hormone (LH) Levels | Follicle-Stimulating Hormone (FSH) Levels | Gonadal Steroid Levels (Testosterone/Estradiol) | Outcome |
|---|---|---|---|---|---|
| Initial (First ~1 Week) | Stimulation | ▲ Increase fda.goveuropa.eu | ▲ Increase fda.goveuropa.eu | ▲ Transient Increase fda.govoup.com | Hormonal Flare |
| Sustained (2-4 Weeks Onward) | Downregulation & Desensitization patsnap.com | ▼ Decrease fda.goveuropa.eu | ▼ Decrease fda.goveuropa.eu | ▼ Decrease to Castrate/Post-menopausal Levels fda.goveuropa.eu | Gonadal Suppression |
Interactive data table. Hover over data points for more information.
Detailed preclinical findings from various rodent models further illustrate the utility of leuprolide in neuroendocrine research. These studies provide specific insights into its effects on reproductive physiology and hormone-dependent tissues.
Table 2: Detailed Research Findings of Leuprolide in Preclinical Rodent Models
| Animal Model | Research Focus | Key Findings | Reference |
|---|---|---|---|
| Female Rats (Periadolescent) | Pubertal Development | Daily administration delayed the onset of puberty by an average of 7 days. | nih.gov |
| Female Rats & Mice | Reproductive Cyclicity | Suppressed the pulsatile release of LH necessary for estrous cyclicity, leading to persistent diestrus or metestrus. | nih.gov |
| Male Rats (Noble and Dunning) | Hormone-Dependent Tumors | Administration resulted in the inhibition of prostatic tumor growth. | fda.gov |
| Female Rats | Hormone-Dependent Tumors | Resulted in the inhibition of DMBA-induced mammary tumors. | fda.gov |
| Male and Female Rats | Reproductive Organs | Caused atrophy of the reproductive organs and suppression of reproductive function; these changes were reversible. | fda.goveuropa.eu |
| Female Rats | Neuroendocrine Tumors | Exposure was associated with a higher incidence of pancreatic islet cell tumors. | ebsco.com |
Interactive data table. Hover over data points for more information.
In vitro studies complement these findings by confirming leuprolide's high affinity for GnRH receptors. researchgate.net Research using in vitro systems, such as those with poly (lactide-co-glycolide) (PLGA) implants, has also been employed to study the release profiles of leuprolide acetate, which can then be correlated with in vivo pharmacological effects. nih.gov These preclinical research applications underscore the indispensable role of leuprolide in advancing the understanding of neuroendocrine pathways and the pathophysiology of hormone-sensitive conditions.
Drug Delivery System Research and Formulation Science for Leuprolide Mesylate
Polymeric Microparticle and Nanoparticle Delivery Systems
Polymeric microparticles and nanoparticles are among the most successful platforms for the long-acting release of leuprolide. These systems encapsulate the drug within a biodegradable polymer matrix, protecting it from degradation and controlling its release rate.
Biodegradable Polymer Selection and Synthesis for Controlled Release
The selection of an appropriate biodegradable polymer is fundamental to designing a controlled-release delivery system. Poly(lactic-co-glycolic acid) (PLGA) is the most extensively used polymer for leuprolide formulations due to its excellent biocompatibility, biodegradability, and tunable degradation kinetics. atomfair.comnih.gov PLGA is a copolymer synthesized from lactic acid and glycolic acid monomers. resolvemass.ca The degradation rate of PLGA, and consequently the drug release profile, can be precisely controlled by altering several key parameters:
Monomer Ratio: The ratio of lactic acid to glycolic acid in the polymer chain is a primary determinant of its degradation rate. A higher glycolic acid content leads to faster degradation because glycolic acid is less hydrophobic than lactic acid, allowing for greater water penetration into the polymer matrix. resolvemass.ca
Molecular Weight: Polymers with higher molecular weights degrade more slowly, resulting in a more prolonged drug release. d-nb.info
End-Group Capping: The chemical nature of the polymer chain end-groups (e.g., acid-capped or ester-capped) influences the polymer's hydrophilicity and degradation profile. nih.gov
PLGA is typically synthesized through ring-opening polymerization of the cyclic dimers of lactic acid (lactide) and glycolic acid (glycolide). mdpi.com This method allows for precise control over the polymer's molecular weight and monomer distribution. Other synthesis methods include the direct condensation of lactic and glycolic acids. mdpi.com Researchers have also explored combining PLGA with other polymers, such as polyethylene glycol (PEG) and chitosan, to create hybrid systems with enhanced properties for drug delivery. mdpi.com
Drug Encapsulation Efficiency and Release Kinetics Research In Vitro
The efficacy of a microparticle delivery system depends heavily on its ability to encapsulate a sufficient amount of the drug and release it in a controlled manner.
Drug Encapsulation Efficiency (EE) is the percentage of the initial drug that is successfully incorporated into the microparticles during the formulation process. For hydrophilic peptides like leuprolide, the double emulsion solvent evaporation technique (water-in-oil-in-water, W/O/W) is a commonly employed method. ijper.org However, a significant challenge with this method is the potential for the water-soluble drug to leak from the inner aqueous phase into the outer aqueous phase during fabrication, which can lower the EE. umich.edu Research has shown that factors such as the viscosity of the primary emulsion, polymer concentration, and the volume of the inner water phase can significantly affect drug loading and EE. ijper.orgumich.edu Studies have reported high encapsulation efficiencies for leuprolide in PLGA microspheres, often exceeding 90%. ijper.org
In Vitro Release Kinetics describe the rate and pattern of drug release from the delivery system in a laboratory setting, which helps predict its in vivo performance. The release of leuprolide from PLGA microspheres typically follows a multiphasic pattern:
Initial Burst Release: A rapid release of drug located on or near the surface of the particles occurs shortly after administration. nih.gov
Lag Phase: A period of slower release as the polymer matrix begins to hydrate and swell.
Sustained Release: A phase of near-zero-order release, primarily controlled by the diffusion of the drug through the polymer matrix and the erosion of the polymer itself. lupronprostatecancer.com
The release profile can be modulated by the formulation parameters discussed in the previous section. For instance, studies have shown that using a higher molecular weight polylactide (PLA) polymer resulted in a lower initial burst release (around 9%) compared to a PLGA copolymer which showed a high initial release of approximately 40%. nih.gov In vitro studies have demonstrated that leuprolide can be released from microsphere formulations for periods ranging from one month to over 126 days. ijper.orgelsevierpure.com
| Formulation Type | Polymer Used | Encapsulation Method | Mean Particle Size (µm) | Encapsulation Efficiency (%) | In Vitro Release Duration | Reference |
|---|---|---|---|---|---|---|
| Microspheres (F1) | PLGA | Double Emulsion | Not Specified | 92% | > 4 weeks | ijper.org |
| Microspheres (F2) | PLGA | Double Emulsion | 15.2 µm | 99% | > 4 weeks | ijper.org |
| Microspheres (F10) | PLGA (75:25) | Double Emulsion | 80.7 µm | 86.3% | ~ 2 months | |
| Depot Formulation | PLA | Spray Drying | 22.3 µm | 94.7% | > 84 days | sci-hub.box |
| Depot Formulation | PLA | W/O/W Emulsion | 17.83 µm | Not Specified (Drug Loading 7.58%) | ~ 126 days | elsevierpure.com |
Particle Characterization and Stability Studies
Thorough characterization of microparticles is essential to ensure product quality, consistency, and performance. Key parameters that are evaluated include:
Particle Size and Size Distribution: The size of the particles influences the drug release rate and the injectability of the formulation. A narrow size distribution is desirable for predictable performance. Techniques like laser diffraction are used to measure particle size. ijper.orgresearchgate.net Studies have reported mean particle sizes for leuprolide microspheres ranging from approximately 15 µm to 80 µm. ijper.org
Surface Morphology: Scanning electron microscopy (SEM) is used to visualize the shape and surface characteristics of the microparticles. Ideally, the particles should be spherical with a smooth surface to ensure good flow properties and consistent degradation. ijper.orgelsevierpure.com The presence of pores on the surface can influence the initial burst release. ijper.org
Stability: Stability studies are conducted to ensure that the formulation maintains its physical and chemical integrity over its shelf life. This includes assessing the drug content and the molecular weight of the polymer over time under specific storage conditions. One study demonstrated that a lyophilized leuprolide formulation was stable for over 6 months at 37°C. nih.gov
Hydrogel and Implant-Based Delivery Research
Hydrogels and solid implants represent alternative strategies for achieving long-term, sustained delivery of this compound.
Hydrogel Polymer Design for Sustained this compound Release
Hydrogels are three-dimensional networks of hydrophilic polymers that can absorb large amounts of water while maintaining their structure. nih.gov They are attractive for drug delivery due to their biocompatibility and their ability to protect sensitive drugs like peptides. mdpi.com For leuprolide, in situ forming hydrogel systems are particularly prominent.
One example is the ATRIGEL® Delivery System, which utilizes a biodegradable PLGA polymer dissolved in a biocompatible solvent, N-methyl-2-pyrrolidone. nih.govnih.gov The drug is mixed with the polymer solution immediately before subcutaneous injection. nih.gov Upon injection, the solvent diffuses away and is replaced by aqueous body fluids, causing the polymer to precipitate and form a solid implant or depot in situ. researchgate.net
The design of these hydrogel systems focuses on controlling the drug release through several mechanisms:
Polymer Properties: Similar to microparticles, the molecular weight and monomer ratio of the PLGA are selected to achieve the desired degradation rate and release duration (e.g., 1, 3, 4, or 6 months). nih.gov
Drug-Polymer Interactions: The interactions between the drug and the polymer matrix can influence the release rate. Affinity between the drug and polymer chains can slow down drug diffusion through the network. nih.gov
Diffusion and Erosion: Drug release is governed by the diffusion of leuprolide through the gel matrix and the gradual erosion of the PLGA polymer over time. nih.gov
This technology enables consistent and controlled release of leuprolide, maintaining therapeutic levels over the specified dosing interval. nih.gov
Liposomal and Other Nanocarrier Formulations
The development of advanced drug delivery systems for this compound is critical for optimizing its therapeutic efficacy. Liposomal and nanocarrier formulations represent a significant area of research, aiming to provide controlled release and targeted delivery, thereby enhancing bioavailability and patient compliance.
Liposome Preparation and Characterization for Peptide Delivery
Liposomes are vesicular structures composed of a lipid bilayer that can encapsulate both hydrophilic and lipophilic drugs, making them suitable carriers for peptides like leuprolide. nih.gov Their biocompatibility, biodegradability, and low toxicity are major advantages for parenteral formulations. nih.gov
Several methods are employed for the preparation of leuprolide-loaded liposomes. The thin lipid film hydration method involves dissolving lipids, such as lecithin and cholesterol, in an organic solvent, which is then evaporated to form a thin film. jbarbiomed.com This film is subsequently hydrated with an aqueous solution containing leuprolide acetate (B1210297) to form liposomes. nih.govjbarbiomed.com Another common technique is the reverse-phase evaporation method. researchgate.net The specific composition of the liposome, such as the ratio of lecithin to cholesterol, can influence key characteristics of the formulation. jbarbiomed.com For instance, cholesterol is known to increase the rigidity and viscosity of the phospholipid bilayer, which can reduce membrane permeability and enhance the stability of the liposomes. jbarbiomed.com
Once prepared, these formulations undergo rigorous characterization to ensure their quality and performance. Key parameters evaluated include:
Particle Size and Polydispersity Index (PDI): Measured using dynamic light scattering, these parameters are crucial for predicting the in vivo behavior of the liposomes. nih.gov
Zeta-Potential: This measurement indicates the surface charge of the liposomes, which affects their stability and interaction with biological membranes. nih.gov
Drug Entrapment Efficiency: This determines the percentage of the initial drug that is successfully encapsulated within the liposomes. It is a critical factor for dosage accuracy and is often measured after separating the unentrapped drug via centrifugation. jbarbiomed.comresearchgate.net
Morphology: Techniques like scanning electron microscopy (SEM) and transmission electron microscopy (TEM) are used to visualize the shape and surface characteristics of the nanocarriers.
The table below summarizes typical characterization data for a leuprolide acetate liposomal formulation.
| Parameter | Method | Typical Finding | Reference |
| Particle Size | Dynamic Light Scattering | Varies based on formulation, often in the nanometer range | nih.gov |
| Zeta-Potential | Electrophoretic Light Scattering | Negative or positive charge, depending on lipid composition | nih.gov |
| Entrapment Efficiency | Ultracentrifugation & HPLC | Can range from ~66% to over 78%, depending on lipid ratios | jbarbiomed.com |
| Surface Morphology | Scanning Electron Microscopy (SEM) | Spherical shape with uniform pore distribution | ijper.org |
Targeted Delivery Concepts for this compound
Nanocarriers offer the potential to deliver this compound more specifically to target tissues, which can enhance therapeutic effects and minimize systemic side effects. nih.govijpsjournal.com Targeted drug delivery strategies are generally categorized as passive or active. nih.gov
Passive Targeting often relies on the enhanced permeability and retention (EPR) effect, where nanocarriers preferentially accumulate in tumor tissues due to their leaky vasculature and poor lymphatic drainage. ijpsjournal.com This is a key principle behind using nanocarriers for cancer therapy. researcher.life
Active Targeting involves functionalizing the surface of the nanocarrier with ligands that bind to specific receptors overexpressed on target cells. ijpsjournal.com For leuprolide, which is primarily used in hormone-dependent cancers like prostate cancer, nanocarriers could be designed to target receptors specific to these cancer cells. This approach aims to increase the concentration of the drug at the site of action. nih.govresearcher.life
Biodegradable polymeric nanoparticles are a versatile platform for delivering peptides. nih.gov Notably, poly(lactic-co-glycolic acid) (PLGA) is an FDA-approved polymer that has been successfully used to create nanoparticle formulations for the delivery of leuprolide in the treatment of prostate cancer. nih.gov These PLGA microspheres are often prepared using a double emulsion solvent evaporation technique, which encapsulates the water-soluble peptide within the polymer matrix. ijper.orggoogle.com While primarily designed for sustained release, these systems represent a foundational nanocarrier technology for leuprolide.
Future research may focus on developing "smart" nanocarriers that can release their payload in response to specific stimuli within the tumor microenvironment, such as changes in pH or the presence of certain enzymes. ijpsjournal.com
Peptide Stability and Degradation Pathways in Formulations
The inherent instability of peptides like leuprolide presents a significant challenge in the development of stable and effective formulations. Understanding the chemical and enzymatic degradation pathways is crucial for designing robust drug delivery systems. researchgate.net
Chemical Stability of this compound in Various Formulations
Leuprolide is susceptible to several chemical degradation pathways, including hydrolysis, aggregation, isomerization, and oxidation. researchgate.netnih.gov The stability of leuprolide is highly dependent on the formulation's composition, including the solvent, pH, and temperature.
Influence of Solvent: The choice of solvent has a profound impact on the degradation profile of leuprolide. A study comparing its stability in water versus dimethyl sulfoxide (DMSO) found that the DMSO formulation offered significantly better stability over one year at 37°C. nih.gov The presence of moisture was found to accelerate degradation in DMSO, indicating that an aprotic solvent can minimize chemical degradation. nih.gov The primary degradation pathways also differed between the two solvents. In aqueous solutions, hydrolysis and aggregation were the dominant forms of degradation, whereas in DMSO, aggregation and oxidation were more prevalent. nih.gov
Influence of pH and Temperature: Aqueous stability studies have shown that leuprolide's degradation is accelerated at lower pH values. researchgate.net The stability is also temperature-dependent, with greater stability observed at lower temperatures. researchgate.netresearchgate.net For example, research has shown that the aqueous stability of leuprolide acetate is higher at low temperatures, and degassing the medium to remove dissolved oxygen can partially increase stability at 4°C. researchgate.net Forced degradation studies, subjecting the drug to stress conditions like acid, alkali, peroxide, and heat, have confirmed that leuprolide undergoes significant degradation under these conditions, with alkali conditions being particularly detrimental. ijpda.org
The following table summarizes the major degradation pathways of leuprolide in different solvent systems at 37°C. nih.gov
| Rank | Aqueous Formulation | DMSO Formulation |
| 1 | Hydrolysis | Aggregation |
| 2 | Aggregation | Oxidation |
| 3 | Isomerization | Hydrolysis |
| 4 | Oxidation | Isomerization |
Stability in Polymer Systems: In PLGA-based in-situ forming drug delivery systems, leuprolide acetate was found to be chemically stable when in a suspension state within oils or polymer solutions. epa.gov However, when dissolved in the polymer solutions, it became unstable and prone to aggregation, especially at elevated temperatures (25°C and 40°C). epa.gov
Enzymatic Degradation Mechanisms in Biological Mimics
As a peptide, leuprolide is susceptible to degradation by proteases in vivo. However, its synthetic structure, which includes a D-amino acid (D-leucyl), makes it less susceptible to enzymatic proteolysis compared to the natural gonadotropin-releasing hormone (GnRH). nih.gov This modification is a key reason for its enhanced circulating half-life.
Studies using biological mimics, such as tissue mucosa extracts or specific enzymes, help to elucidate the degradation pathways. Aminopeptidases are one class of enzymes that can hydrolyze peptides. koreascience.kr Research on leuprolide analogs has investigated the rate of hydrolysis by enzymes like α-chymotrypsin and subtilisin to assess enzymatic stability. nih.gov The primary hydrolytic fragments can be identified to understand the specific peptide bonds that are most vulnerable to enzymatic cleavage. For some peptides, endopeptidases, which cleave bonds within the peptide chain, can also play a significant role in degradation. koreascience.kr
Understanding these enzymatic breakdown mechanisms is critical for developing formulations that can protect the peptide from degradation after administration, particularly for non-injectable routes of delivery where the drug may be exposed to a higher enzymatic load. nih.gov
Strategies for Enhancing Peptide Stability
Given the susceptibility of leuprolide to various degradation pathways, several formulation strategies have been developed to enhance its stability. researchgate.net These strategies can be broadly categorized as modifications to the formulation environment or structural modifications of the peptide itself.
Formulation-Based Strategies:
pH Optimization and Buffering: Selecting an optimal pH and using appropriate buffers are among the most practical approaches to stabilize peptides in aqueous solutions. researchgate.net
Excipient Addition:
Complexation Agents: Complexation with β-cyclodextrin has been shown to enhance the aqueous stability of leuprolide acetate across a range of pH values (2.0-7.4). researchgate.net
Stabilizers: Incorporating polymers like Pluronic into lipid-based formulations can increase the stabilization of liposomes. nih.gov
Encapsulation: Encapsulating leuprolide within a protective matrix, such as PLGA microspheres or liposomes, shields it from the surrounding environment, thereby preventing both chemical and enzymatic degradation and allowing for sustained release. nih.govepa.gov
Suspension Formulation: Maintaining the peptide in a suspension rather than a dissolved state within a polymer solution can prevent aggregation and improve stability. epa.gov
Control of Environmental Factors: Reducing exposure to oxygen by degassing the solvent and storing the formulation at low temperatures can slow down oxidative and hydrolytic degradation. researchgate.net
Structural Modification Strategies:
Amino Acid Substitution: The stability of leuprolide itself is an improvement over native GnRH due to the substitution of glycine (B1666218) with a D-leucine residue. Further research has explored other modifications, such as incorporating N-methylated amino acids (e.g., NMeSer), to further increase enzymatic stability against enzymes like α-chymotrypsin and subtilisin. nih.gov
The table below summarizes various strategies employed to enhance the stability of leuprolide.
| Strategy | Mechanism of Action | Example Application | Reference |
| Formulation | |||
| pH Optimization | Minimizes pH-dependent hydrolysis and degradation | Selecting an appropriate buffer system for an aqueous formulation | researchgate.net |
| Aprotic Solvents | Reduces water availability for hydrolysis | Using DMSO as a vehicle instead of water | nih.gov |
| Complexation | Forms an inclusion complex that protects the peptide | Complexing leuprolide acetate with β-cyclodextrin | researchgate.net |
| Encapsulation | Creates a physical barrier against the environment | Encapsulating leuprolide in PLGA microspheres or liposomes | nih.govepa.gov |
| Low-Temperature Storage | Reduces the rate of chemical reactions | Storing aqueous formulations at 4°C | researchgate.net |
| Structural | |||
| D-Amino Acid Substitution | Increases resistance to enzymatic proteolysis | The inherent D-leucine in the leuprolide structure | nih.gov |
| N-Methylation | Sterically hinders enzymatic access to the peptide backbone | Incorporating NMeSer in leuprolide analogs | nih.gov |
Controlled Release Mechanisms and Mathematical Modeling
The therapeutic efficacy of this compound in long-acting depot formulations is critically dependent on the precise control of its release from a biodegradable polymer matrix over a specified duration. The release profile is typically multiphasic, often characterized by an initial burst, a lag or slow-release phase, and a subsequent sustained release phase. These phases are governed by complex and often overlapping mechanisms, primarily driven by diffusion and polymer erosion. Mathematical modeling is an essential tool for elucidating these mechanisms and predicting the in vivo performance of formulations.
Diffusion-controlled release is a key mechanism, particularly during the initial phase of drug delivery from polymeric microspheres. This process is governed by the movement of the drug through the polymer matrix, driven by a concentration gradient, as described by Fick's law of diffusion researchgate.net.
Immediately following administration, the release of leuprolide is often characterized by an initial burst. This rapid release is primarily attributed to the diffusion of the drug that is adsorbed on or located near the surface of the microspheres researchgate.net. Water from the surrounding physiological environment penetrates the polymer matrix, dissolving the hydrophilic leuprolide peptide and creating aqueous channels and pores through which the drug can diffuse out researchgate.net.
Research on spray-dried poly(lactic-co-glycolic acid) (PLGA) microspheres has shown that this initial burst can be divided into a rapid primary phase and a constant-rate secondary phase nih.gov. The extent of this diffusion-driven release is highly correlated with the polymer's permeability and the internal pore structure of the particles nih.gov. Studies using fluorescent probes have demonstrated that an increase in the effective probe diffusion through the polymer matrix is strongly linked to the initial release phase, suggesting that diffusion is a major release mechanism both in vitro and in vivo during this period nih.gov. The formation of a hydrophobic barrier by the polymer around the drug can limit this diffusion, resulting in higher trapping efficiency and contributing to the subsequent long-term sustained release nih.gov.
Following the initial diffusion-dominated phase, the release of leuprolide from biodegradable polymers like PLGA becomes increasingly controlled by the erosion of the polymer matrix. nih.govkinampark.com This mechanism is fundamental to achieving long-term, sustained drug delivery, extending from weeks to several months nih.govijper.org.
Polymer erosion occurs through the hydrolysis of the ester bonds in the PLGA backbone, which breaks the polymer down into smaller, water-soluble oligomers and monomers, primarily lactic acid and glycolic acid kinampark.com. This process leads to polymer mass loss and the gradual degradation of the microsphere structure. As the matrix erodes, the encapsulated leuprolide is exposed, dissolves, and is released into the surrounding medium nih.gov.
The rate of erosion and, consequently, the drug release rate, can be tailored by modifying the polymer's properties. For instance, PLGA with free acid end groups exhibits a higher autocatalytic reaction rate, which enhances hydrolysis compared to ester end-capped PLGA kinampark.com. Studies have shown that after an initial burst, the release of leuprolide from acid-capped PLGA microspheres is controlled initially by erosion nih.govkinampark.com. This erosion-controlled phase is often preceded by a lag time, which is typically longer for more stable, end-capped PLGA formulations nih.govkinampark.com. The combination of peptide desorption and water-mediated breakage of pore connections can also contribute to the release mechanism as erosion progresses nih.govkinampark.com.
Table 1: Comparison of Release Mechanisms for this compound
| Feature | Diffusion-Controlled Release | Erosion-Controlled Release |
|---|---|---|
| Primary Driving Force | Concentration Gradient | Polymer Matrix Degradation |
| Governing Principle | Fick's Law of Diffusion | Polymer Hydrolysis and Mass Loss |
| Typical Release Phase | Initial Burst Release (First 24 hours) | Long-term Sustained Release |
| Mechanism | Drug molecules pass through pre-existing or newly formed pores and channels in the polymer matrix. | The polymer matrix breaks down, exposing the encapsulated drug for dissolution and release. |
| Key Influencing Factors | Polymer permeability, porosity, pore structure, drug solubility, and particle size. | Polymer molecular weight, lactide-to-glycolide ratio, and polymer end-group chemistry (acid-capped vs. ester-capped). |
| Associated Release Profile | Rapid initial release rate that decreases over time as the concentration gradient diminishes. | Can be designed for zero-order (constant) release, often following a lag phase. |
Mathematical Models for Predicting Release Profiles
To understand and predict the complex release kinetics of leuprolide from depot formulations, various mathematical models are employed. These models fit experimental dissolution data to theoretical equations, providing insights into the underlying release mechanisms. jresm.orgmdpi.com
Higuchi Model: This model is one of the most widely used for controlled-release systems. It describes drug release as a process based on Fickian diffusion from a matrix, where the cumulative amount of drug released is proportional to the square root of time rsc.orgptfarm.plhumanjournals.com. Its application is suitable for systems where diffusion is the primary rate-limiting step nih.gov.
Korsmeyer-Peppas Model: This semi-empirical model is particularly valuable for analyzing release from polymeric systems when the mechanism is unknown or when it involves a combination of processes (e.g., diffusion and erosion) researchgate.netnih.gov. The model is expressed as:
Mt / M∞ = k tn
Here, Mt / M∞ is the fraction of drug released at time t, k is a release rate constant, and n is the release exponent, which is indicative of the release mechanism researchgate.net. For a spherical matrix, an n value of approximately 0.43 indicates Fickian diffusion. An n value between 0.43 and 0.85 suggests "anomalous" or non-Fickian transport, where release is controlled by a combination of diffusion and polymer swelling or erosion. An n value of 0.85 is indicative of Case-II transport, where drug release is dominated by polymer relaxation or erosion. dntb.gov.ua
Other Models:
Zero-Order Model: Describes a system where the drug release rate is constant over time, independent of concentration. This is the ideal release profile for many therapeutic applications rsc.orgptfarm.pl.
First-Order Model: Describes systems where the release rate is directly proportional to the concentration of the drug remaining in the matrix rsc.orgptfarm.pl.
The application of these models is crucial for developing formulations with desired release profiles and for establishing in vitro-in vivo correlations (IVIVCs), which can predict the in vivo pharmacokinetic profile from in vitro dissolution data mdpi.comresearchgate.netnih.govnih.gov.
Table 2: Key Mathematical Models for Drug Release Kinetics
| Model | Equation | Primary Release Mechanism Described |
|---|---|---|
| Zero-Order | Qt = Q0 + K0t | Constant release, independent of concentration. |
| First-Order | log C = log C0 - Kt / 2.303 | Release rate is proportional to the remaining drug concentration. |
| Higuchi | ft = Q = KH √t | Diffusion-controlled release from a matrix system. |
| Korsmeyer-Peppas | Mt / M∞ = ktn | Differentiates between diffusion, erosion, and anomalous transport based on the value of the release exponent (n). |
Resistance and Escape Mechanisms to Leuprolide Mesylate Action in Preclinical Models
GnRH Receptor Alterations and Signaling Bypass
Resistance to leuprolide mesylate can arise from changes at the level of its direct target, the GnRH receptor, or through the activation of signaling pathways that circumvent the need for GnRH receptor-mediated signals.
Downregulation of GnRH Receptor Expression
A fundamental mechanism of action for this compound is the initial stimulation followed by a profound downregulation of GnRH receptors on pituitary cells. However, in the context of cancer cells that express GnRH receptors, alterations in receptor expression can serve as a mechanism of resistance. Preclinical studies have shown that the antiproliferative effects of leuprolide can be directly mediated by these receptors on cancer cells.
In a study involving the androgen-independent prostate cancer cell line DU145, silencing the GnRH type 1 receptor (GNRHR1) using short hairpin RNA (shRNA) completely blocked the growth-inhibitory effects of leuprolide. nih.gov This finding suggests that a reduction or loss of GnRH receptor expression on tumor cells can render them resistant to the direct antiproliferative actions of leuprolide. While the primary therapeutic effect of leuprolide is systemic, this local resistance mechanism within the tumor microenvironment could contribute to treatment failure. Interestingly, some research indicates that certain prostate cancer cell lines may inherently lack the type I GnRH receptor, expressing instead the type II receptor, which could represent an intrinsic resistance mechanism. aacrjournals.org
| Cell Line | Experimental Approach | Outcome | Implication for Resistance |
| DU145 | Silencing of GNRHR1 via shRNA | Blockade of leuprolide-induced growth inhibition | Downregulation of GnRH receptor confers resistance. |
Mutations or Polymorphisms Affecting Receptor Binding or Signaling
Mutations within the GNRHR gene can alter the structure of the GnRH receptor, potentially affecting its ability to bind to this compound or to transduce downstream signals. While much of the research on GNRHR mutations has been in the context of reproductive disorders such as hypogonadotropic hypogonadism, the principles are applicable to oncology. nih.govnih.gov
Specific mutations in the GnRH receptor have been shown to impair its function, leading to a partial or complete loss of signaling. For instance, mutations like R139C have been demonstrated to almost completely abolish the expression of the receptor on the cell surface. nih.gov Other mutations may alter the receptor's affinity for its ligand. While preclinical studies specifically identifying mutations that arise in cancer cells to confer leuprolide resistance are not abundant, it is a plausible mechanism of acquired resistance. A change in the receptor's conformation could prevent leuprolide from binding effectively, thereby negating its therapeutic effect.
Activation of Alternative Signaling Pathways
Even with a functional GnRH receptor, cancer cells can develop resistance by activating signaling pathways that bypass the need for GnRH-mediated signaling. In prostate cancer cells, the GnRH receptor is often coupled to a Gαi protein, which, when activated, leads to antitumor effects by counteracting cAMP accumulation. nih.gov
Preclinical models suggest that cancer cells can switch to alternative G-protein coupling or activate downstream effectors through other means, rendering the GnRH receptor signaling pathway redundant. For example, if a cell upregulates pathways that independently increase cAMP levels or activate protein kinase A, the inhibitory effect of leuprolide-induced Gαi signaling could be overcome. umich.edu
Hormone-Independent Growth Pathways
A major avenue of escape from this compound therapy is the development of mechanisms that allow cancer cells to grow and survive in a low-androgen environment. These pathways bypass the upstream effects of leuprolide on hormone production.
Androgen Receptor Bypass Mechanisms in Preclinical Oncology
In hormone-sensitive cancers like prostate cancer, the androgen receptor (AR) is a critical driver of cell proliferation and survival. This compound's primary mode of action is to reduce the levels of androgens that activate the AR. However, cancer cells can develop resistance by reactivating AR signaling through various bypass mechanisms.
Preclinical models, such as the PC346C prostate cancer cell line and its therapy-resistant sublines, have been instrumental in elucidating these mechanisms. In the PC346DCC subline, which was developed through long-term androgen ablation, researchers observed a significant downregulation of androgen-regulated genes, suggesting a bypass of the AR pathway. nih.govplos.org This was accompanied by the upregulation of oncogenes such as VAV3 and TWIST1, and the repression of the tumor suppressor DKK3. nih.gov These genetic alterations allow the cancer cells to maintain growth and survival signals independently of AR activation.
Another key mechanism is the expression of constitutively active AR splice variants, such as AR-V7, which lack the ligand-binding domain and are therefore not responsive to androgen levels. aacrjournals.org Preclinical studies have shown that treatment with GnRH agonists can lead to the upregulation of AR-V7. aacrjournals.org
| Preclinical Model | Key Findings | Resistance Mechanism |
| PC346DCC cell line | Upregulation of VAV3 and TWIST1 oncogenes; repression of DKK3 tumor suppressor. | Activation of alternative oncogenic pathways to bypass AR signaling. |
| VCaP xenografts | Upregulation of AR-V7 in response to leuprolide treatment. | Expression of constitutively active AR splice variants. |
Activation of Growth Factor Receptor Signaling
A well-established mechanism of resistance to androgen deprivation therapies, including this compound, is the activation of growth factor receptor signaling pathways. These pathways can promote cell survival and proliferation, and can also lead to the ligand-independent activation of the androgen receptor.
In preclinical models of prostate cancer, several growth factor pathways have been implicated in resistance:
Epidermal Growth Factor Receptor (EGFR): Overexpression of EGFR and its ligands can lead to the activation of downstream signaling cascades, such as the PI3K/Akt and MAPK pathways, which promote cell growth and survival. nih.gov
Insulin-like Growth Factor (IGF-1): The IGF-1 signaling pathway is also frequently activated in hormone-refractory prostate cancer and can activate the AR in the absence of androgens. scispace.com
Fibroblast Growth Factor (FGF): Altered FGF signaling has been shown to be critical for the survival of prostate cancer cells, with disruption of this pathway leading to cell cycle arrest and death. nih.gov
HER2/neu (ErbB2): The HER2/neu receptor tyrosine kinase can activate the AR through the Akt pathway, promoting androgen-independent survival and growth of prostate cancer cells. elsevierpure.com Studies have shown that a subpopulation of prostate cancer cells with low AR activity and high HER2 activity can resist androgen deprivation therapy. nih.gov
These growth factor pathways can be activated through various mechanisms, including the autocrine production of growth factors by the cancer cells themselves, effectively creating a self-sustaining loop that drives tumor progression despite the low-androgen environment created by this compound. nih.gov The interplay between these signaling networks is complex, with significant crosstalk observed between the AR and growth factor signaling pathways. nih.gov
| Growth Factor Pathway | Preclinical Evidence | Mechanism of Resistance |
| EGFR | Overexpression in hormone-refractory cancer models. | Activation of PI3K/Akt and MAPK pathways. |
| IGF-1 | Activation of AR in the absence of androgens in cell lines. | Ligand-independent AR activation. |
| FGF | Essential for prostate cancer cell survival; disruption leads to cell death. | Promotion of cell cycle progression. |
| HER2/neu | Activation of AR through the Akt pathway. | Promotion of androgen-independent cell survival and growth. |
Adaptive Responses in Target Cells
In preclinical models, tumor cells exhibit remarkable adaptability when subjected to the selective pressure of gonadotropin-releasing hormone (GnRH) agonists like this compound. This pressure, aimed at suppressing androgen receptor (AR) signaling, can paradoxically drive the evolution of resistant cancer cell populations through various adaptive responses. These mechanisms allow tumor cells to survive and proliferate despite the castrate environment induced by the therapy.
Cellular Reprogramming and Phenotypic Plasticity
One of the key adaptive mechanisms is cellular reprogramming, where cancer cells undergo significant changes in their identity and behavior, a phenomenon known as phenotypic plasticity. nih.gov This process allows cells to switch between different lineage states, often resulting in a phenotype that is no longer dependent on the AR signaling pathway for survival and growth. mdpi.com
A critical example of this reprogramming is neuroendocrine transdifferentiation (NEtD). elifesciences.org In this process, prostate adenocarcinoma cells, which are typically AR-dependent, transform into neuroendocrine-like cells that lack AR expression. elifesciences.orgnih.gov This lineage switching is considered an adaptive resistance mechanism to androgen deprivation therapy (ADT). elifesciences.org Preclinical studies have shown that forcing the expression of certain pioneer factors, such as ASCL1 and NeuroD1, can directly convert AR-active prostate cancer cells into AR-independent neuroendocrine prostate cancer (NEPC) cells. elifesciences.orgnih.gov This conversion involves extensive remodeling of the cell's chromatin, leading to the silencing of the AR gene and its associated signaling pathways. nih.gov
Furthermore, therapy can induce a shift towards a more stem-cell-like state. oncotarget.com Studies have demonstrated that AR-positive prostate cancer cell lines, when grown in androgen-free conditions, can be reprogrammed into cancer stem-like cells (CSCs) with neural characteristics. oncotarget.com These reprogrammed cells not only lose their dependence on androgen signaling but also gain enhanced tumor-initiating potential and invasive capabilities. oncotarget.com This plasticity is often metastable, meaning the cells can potentially revert to an AR-positive state upon changes in the microenvironment, while retaining their resistance to therapy. oncotarget.com Gene expression analyses of resistant preclinical models have confirmed that treatment can induce the emergence of more aggressive phenotypes, including those with cancer stem cell or neuroendocrine profiles. nih.govmdpi.com
This therapeutic pressure can also induce reprogramming in non-cancerous cells within the tumor microenvironment. For instance, antiandrogen treatment can reprogram cancer-associated fibroblasts (CAFs) into a myofibroblastic state that, in turn, promotes castration resistance in prostate cancer cells through paracrine signaling. nih.gov
Autocrine/Paracrine Loop Activation
Resistance to leuprolide can also be mediated by the activation of autocrine and paracrine signaling loops. These loops involve the secretion of growth factors and cytokines by either the cancer cells themselves (autocrine) or the surrounding stromal cells in the tumor microenvironment (paracrine). nih.gov These factors can then activate alternative survival pathways that bypass the need for AR signaling or even reactivate the AR pathway despite low levels of systemic androgens. nih.govnih.gov
In preclinical models, it has been observed that persistent exposure to certain growth factors, such as Transforming Growth Factor-beta (TGFβ), can promote tumorigenic properties and resistance. nih.gov Similarly, cancer-associated fibroblasts can be induced by ADT to secrete factors like Secreted Phosphoprotein 1 (SPP1), which then acts on cancer cells via a paracrine mechanism to render them refractory to the therapy. nih.gov
These signaling loops can create a supportive niche that sustains tumor growth. The augmented intratumoral levels of certain factors can promote both paracrine and autocrine activation of survival pathways, allowing cancer cells to thrive despite the androgen-deprived environment created by leuprolide. nih.gov
Models of Resistance Development and Overcoming Strategies
To understand and combat resistance to this compound, researchers rely on preclinical models that mimic the development of clinical resistance. These models are crucial for identifying the underlying molecular mechanisms and for testing novel therapeutic strategies to overcome or prevent treatment failure.
Establishment of this compound-Resistant Cell Lines
The development of drug-resistant cell lines is a fundamental tool in preclinical cancer research. nih.gov The general principle involves exposing a parental, drug-sensitive cancer cell line to gradually increasing concentrations of the therapeutic agent over a prolonged period. nih.gov This process selects for cells that can survive and proliferate under the drug's selective pressure, leading to the emergence of a resistant population. researchgate.netoaepublish.com
In the context of leuprolide, which acts by downregulating androgen production, resistance is typically modeled by long-term culture of androgen-dependent prostate cancer cell lines (e.g., LNCaP, VCaP) in an androgen-deprived environment, mimicking the castrate state. eur.nlnih.gov This process generates sublines that represent castration-resistant prostate cancer (CRPC). eur.nl
The establishment of these resistant cell lines allows for detailed investigation into the molecular changes that occur during the acquisition of resistance. nih.gov Researchers can compare the genetic and phenotypic profiles of the resistant cells to their parental counterparts to identify key drivers of resistance, such as the emergence of AR splice variants, alterations in bypass signaling pathways, or the phenotypic changes discussed previously. nih.govmdpi.comeur.nl The successful development of resistance is confirmed by comparing the half-maximal inhibitory concentration (IC50) values between the parental and the derived cell lines; a significant increase in the IC50 value indicates acquired resistance. nih.gov
Table 1: Representative Prostate Cancer Cell Lines Used in Androgen Deprivation Resistance Studies This table is for illustrative purposes and lists cell lines commonly used to study resistance to androgen deprivation therapy in general.
| Cell Line | Origin | Key Characteristics Relevant to Resistance Modeling |
| LNCaP | Human prostate cancer metastasis (lymph node) | Androgen-sensitive, expresses AR. Widely used to generate castration-resistant sublines. |
| VCaP | Human prostate cancer metastasis (vertebral) | Overexpresses wild-type AR; sensitive to androgens. Used to study mechanisms like AR amplification. eur.nl |
| DuCaP | Human prostate cancer metastasis (dura mater) | Androgen-responsive. CRPC derivatives can be developed. eur.nl |
| LAPC4 | Human prostate cancer xenograft | Androgen-dependent. Can lose AR expression in resistant sublines. eur.nl |
Combination Strategies with Other Agents in Preclinical Settings
A primary strategy to combat resistance is the use of combination therapies. Preclinical models are essential for identifying synergistic or effective drug combinations before they are tested in clinical trials. nih.gov The goal is to target the adaptive mechanisms that cancer cells use to escape the effects of leuprolide.
Preclinical studies have explored combining leuprolide-induced androgen deprivation with various other agents:
Immune Checkpoint Inhibitors: Some studies have investigated combining hormonal therapy with agents that enhance the anti-tumor immune response, such as anti-CTLA-4 antibodies (e.g., ipilimumab). The rationale is that tumor cell death caused by hormonal therapy can release tumor antigens, priming an immune response that is then sustained by the checkpoint inhibitor. aacrjournals.org
Targeted Therapies: As cells become resistant, they may become dependent on other signaling pathways. Preclinical models can identify these dependencies, paving the way for combinations. For instance, if resistance is driven by the PI3K/PTEN pathway, combining ADT with PI3K inhibitors could be effective. mdpi.com
Second-Generation Antiandrogens: Preclinical models have been crucial in studying the sequence and combination of therapies like leuprolide with newer, more potent AR signaling inhibitors such as enzalutamide (B1683756) or abiraterone (B193195) acetate (B1210297). mdpi.comdansjourney.com These studies help determine if cross-resistance occurs and what the optimal treatment strategy might be. mdpi.com
Therapeutic Vaccines: In preclinical models, androgen deprivation has been shown to increase the expression of AR protein in cancer cells. This makes them better targets for AR-targeted vaccines, suggesting a strategic combination of ADT with immunotherapy to enhance tumor cell recognition and destruction by the immune system. wisc.edu
Table 2: Examples of Preclinical Combination Strategies to Overcome Leuprolide Resistance
| Combination Agent Class | Specific Agent (Example) | Rationale in Preclinical Models | Reference |
| Immune Checkpoint Inhibitor | Ipilimumab (anti-CTLA-4) | Leuprolide-induced tumor cell death releases antigens, priming T-cell responses which are enhanced by CTLA-4 blockade. | aacrjournals.org |
| AR Signaling Inhibitor | Enzalutamide | Targets the AR pathway more comprehensively, potentially overcoming resistance to GnRH agonist-mediated castration alone. | dansjourney.com |
| Androgen Synthesis Inhibitor | Abiraterone Acetate | Blocks intratumoral androgen synthesis, a key mechanism of resistance to systemic androgen deprivation. | asco.org |
| Therapeutic Vaccine | pTVG-AR | ADT increases AR expression on tumor cells, making them more visible to vaccine-activated T cells. | wisc.edu |
These preclinical investigations are vital for developing rational combination therapies that can delay the onset of resistance, re-sensitize resistant tumors, and ultimately improve outcomes for patients with advanced prostate cancer. nih.gov
Analytical and Synthetic Methodologies for Leuprolide Mesylate Research
Peptide Synthesis and Purification Methodologies
The production of leuprolide relies on precise chemical synthesis followed by rigorous purification to isolate the active pharmaceutical ingredient from a complex mixture of by-products. nih.gov
Solid-Phase Peptide Synthesis (SPPS) is the cornerstone of leuprolide production, allowing for the stepwise assembly of amino acids on a solid resin support. gyrosproteintechnologies.comjpt.com This method simplifies the purification process at each step by allowing excess reagents and by-products to be washed away while the growing peptide remains anchored to the resin. jpt.com
Optimization of SPPS for leuprolide synthesis is critical for maximizing yield and purity. gyrosproteintechnologies.com Key areas of optimization include:
Resin and Linker Selection : The choice of resin, such as polystyrene-based resins, and the linker, which connects the peptide to the resin, determines the C-terminal functional group and the conditions required for final cleavage. gyrosproteintechnologies.com For leuprolide, which has a C-terminal ethylamide, specialized resins like 4-((1-N-Alkylamino)ethyl) phenoxy-butyramide resin can be used to directly generate the desired modification upon cleavage. google.com
Coupling Reagents : The efficiency of amide bond formation between amino acids is maximized by using activating reagents. A common combination involves O-Benzotriazole-N,N,N',N'-tetramethyl-uronium-hexafluoro-phosphate (HBTU) and 1-Hydroxybenzotriazole (HOBt) in the presence of a base like Diisopropylethylamine (DIEA). rsc.org Optimizing the equivalents of these reagents and reaction times is crucial.
Protecting Groups : Temporary protecting groups, such as the Fluorenylmethyloxycarbonyl (Fmoc) group, are used to protect the N-terminus of the amino acid being added. The efficiency of the deprotection step, typically using piperidine, is vital to prevent deletion sequences. rsc.org
Microwave Irradiation : The use of microwave energy can accelerate both the coupling and deprotection steps, leading to shorter synthesis times and potentially higher purity. rsc.org
The optimization process often involves screening different combinations of resins, linkers, and coupling reagents to identify the conditions that minimize side reactions, such as amino acid deletions or racemization. gyrosproteintechnologies.com
Liquid Chromatography-Mass Spectrometry (LC-MS) is an indispensable tool for the analysis of leuprolide, providing both separation and identification of the target peptide and its impurities. nih.gov The coupling of high-performance liquid chromatography (HPLC) or ultra-performance liquid chromatography (UPLC) with mass spectrometry (MS) allows for rapid and reliable characterization of the crude and purified product. nih.govnih.govresearchgate.net
In a typical LC-MS setup for leuprolide analysis, a reversed-phase column (e.g., C18) is used for separation. nih.govnih.gov The mobile phase often consists of a gradient mixture of an aqueous solution (containing an acid like acetic acid, propionic acid, or trifluoroacetic acid) and an organic solvent such as acetonitrile (B52724). researchgate.netscribd.com The mass spectrometer, often a triple quadrupole instrument, operates in positive electrospray ionization (ESI) mode and uses multiple reaction monitoring (MRM) for high sensitivity and specificity. nih.govresearchgate.net This allows for the precise quantification of leuprolide even at very low concentrations (pg/mL range). researchgate.netshimadzu.com
The table below summarizes typical parameters used in LC-MS methods for leuprolide analysis.
| Parameter | Typical Condition/Value | Reference |
|---|---|---|
| Chromatography Column | Reversed-Phase C18 (e.g., Waters Atlantis HILIC, HALO peptide ES-C18) | nih.govresearchgate.net |
| Mobile Phase | Gradient of Acetonitrile and an aqueous buffer (e.g., acetate (B1210297) buffer, acetic acid, propionic acid) | nih.govresearchgate.netscribd.com |
| Ionization Source | Electrospray Ionization (ESI), Positive Mode | researchgate.netscribd.com |
| Detection Mode | Multiple Reaction Monitoring (MRM) | nih.govresearchgate.net |
| Precursor → Product Ion (m/z) | 605.5 → 110.2 | nih.gov |
| Lower Limit of Quantification (LLOQ) | 0.020 - 25 pg/mL | researchgate.netshimadzu.com |
Following synthesis and cleavage from the resin, the crude leuprolide product is a complex mixture containing the target peptide along with various impurities. nih.gov Advanced purification techniques are essential to achieve the high purity (>98.5%) required for pharmaceutical use. google.com
The primary method for leuprolide purification is Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) . google.comnih.gov This technique separates molecules based on their hydrophobicity.
Stationary Phase : A C18 silica (B1680970) gel is commonly used as the stationary phase. google.com
Mobile Phase : A gradient elution is employed, typically using a mixture of an aqueous phase (e.g., phosphate (B84403) buffer or trifluoroacetic acid in water) and an organic phase (e.g., acetonitrile or methanol). google.comgoogle.com
After RP-HPLC, a salt exchange step is often necessary. If trifluoroacetic acid (TFA) is used in the mobile phase, it forms a salt with the peptide. To obtain the desired acetate or mesylate salt, an ion-exchange chromatography step is performed. google.comgoogle.com Anion-exchange resins are used to replace the trifluoroacetate (B77799) counter-ions with acetate, followed by lyophilization to yield the final, highly purified leuprolide salt. google.com
Spectroscopic and Structural Characterization Techniques
Understanding the three-dimensional structure of leuprolide is crucial, as its conformation is directly linked to its biological activity. Spectroscopic techniques provide detailed insights into the peptide's secondary structure and conformational dynamics in solution.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the three-dimensional structure and dynamics of peptides in solution. nih.govnuvisan.com For leuprolide, 2D NMR experiments, such as NOESY (Nuclear Overhauser Effect Spectroscopy), are used to identify protons that are close in space, providing distance restraints for structural calculations. researchgate.net
Studies have shown that the conformation of leuprolide is highly dependent on the solvent environment. nih.govsci-hub.se
In water : Leuprolide exhibits a flexible structure with evidence of two modestly populated β-turns. nih.govsci-hub.se
In trifluoroethanol (TFE)/water mixtures : The peptide adopts different preferred conformations depending on the pH. At low pH, a nascent helix is observed, while at slightly acidic pH, a high-population β-turn is formed. nih.govsci-hub.se
These conformational changes highlight the peptide's structural plasticity. NOESY spectra can reveal short-range connectivities characteristic of a flexible molecule, as well as long-range interactions that indicate proximity between the N- and C-termini, suggesting a bent or folded structure. researchgate.net
Circular Dichroism (CD) spectroscopy is a rapid and sensitive method for analyzing the secondary structure of peptides in solution. springernature.comnih.gov The technique measures the differential absorption of left- and right-circularly polarized light by chiral molecules like peptides. The resulting CD spectrum in the far-UV region (180-260 nm) is characteristic of the peptide's secondary structure content (α-helix, β-sheet, turns, and random coil). springernature.comamericanpeptidesociety.org
CD spectroscopy has been used in conjunction with NMR to characterize the conformational preferences of leuprolide under various conditions. nih.govsci-hub.se The characteristic CD spectra for different secondary structures are summarized below.
| Secondary Structure | Positive Peak(s) (nm) | Negative Peak(s) (nm) | Reference |
|---|---|---|---|
| α-Helix | ~190 | ~208, ~222 | americanpeptidesociety.org |
| β-Sheet | ~195 | ~217 | americanpeptidesociety.org |
| Random Coil | ~212 | ~195 | americanpeptidesociety.org |
CD studies confirmed the NMR findings that leuprolide's structure is environmentally sensitive. For instance, the transition to a more ordered, helical structure in TFE/water mixtures is readily observable through changes in the CD spectrum, corroborating the structural stabilization effect of the cosolvent. nih.govsci-hub.se
X-ray Crystallography of Leuprolide Mesylate or Its Complexes
X-ray crystallography is a powerful technique used to determine the precise three-dimensional atomic structure of a molecule. uit.no This methodology is invaluable in drug discovery as it provides detailed structural information about the interaction between a ligand, such as leuprolide, and its pharmacological target. uit.no For gonadotropin-releasing hormone (GnRH) analogs, understanding their conformation is key to comprehending their interaction with the GnRH receptor (GnRH-R), a G protein-coupled receptor. uit.nopnas.org
While a specific public X-ray crystal structure for this compound was not identified, structural studies of GnRH and its analogs have provided significant insights. Research combining NMR and X-ray diffraction has revealed that GnRH analogs, including leuprolide, typically adopt a distinctive "U"-shaped conformation. pnas.org This conformation is crucial for binding to the GnRH receptor, where the molecule interacts with the receptor through both its N- and C-terminal ends. pnas.org
Furthermore, the crystal structure of Triptorelin (B344507), another GnRH agonist, shows a prominent type II' β-turn, a structural motif stabilized by the substitution of the sixth glycine (B1666218) residue with a D-amino acid, a characteristic feature shared by leuprolide. pnas.org This pre-organized, active-like conformation is thought to facilitate more effective receptor engagement and activation. pnas.org The analysis of such crystal structures, even of related compounds, provides a framework for understanding how leuprolide binds to and activates its receptor at an atomic level. uit.nopnas.org
Bioanalytical Methods for Quantification in Research Matrices
The quantification of leuprolide in complex biological matrices like plasma is essential for pharmacokinetic and pharmacodynamic studies. A range of bioanalytical methods has been developed to achieve the necessary sensitivity and selectivity for this purpose.
High-Performance Liquid Chromatography (HPLC) with Various Detectors
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of leuprolide. Various reversed-phase (RP-HPLC) methods have been developed and validated for the determination of leuprolide in bulk drug substance and pharmaceutical formulations. These methods commonly employ C18 columns and utilize UV detectors for quantification.
Methodologies vary in their specifics, including mobile phase composition, flow rate, and the exact wavelength used for detection, which is often set around 220 nm or 278 nm. For instance, one isocratic method uses a mobile phase of dibasic ammonium (B1175870) phosphate buffer and acetonitrile with UV detection at 220 nm. Another method employs a mobile phase of methanol (B129727) and ortho-phosphoric acid (OPA) with detection at 278 nm. These methods are validated to be sensitive, accurate, and robust, demonstrating linearity over specific concentration ranges.
| Stationary Phase (Column) | Mobile Phase | Flow Rate (ml/min) | Detector | Wavelength (nm) | Retention Time (min) |
|---|---|---|---|---|---|
| RP-Agilent C18 (250mm x 4.6ID, 5 micron) | Methanol: 0.05% OPA (60:40 v/v) | 1.0 | UV/DAD | 278 | 5.56 |
| C18 MICROSORB-MV™ (4.6 mm × 15 cm) | 0.03 M Dibasic ammonium phosphate buffer: Acetonitrile (77:23) | 2.0 | UV | 220 | Not Specified |
| YMC-Pack ODS-A (150mm x 4.6mm, 3 µ) | Gradient with Mobile Phase A [Buffer (Triethylamine in water): Organic mixture (Acetonitrile: n-Propanol) (60:40)] and Mobile Phase B [Buffer: Organic mixture (50:50)] | Not Specified | UV | 220 | 12 - 15 |
Immunoassays (e.g., ELISA, RIA) for GnRH and Gonadotropins in Research
Immunoassays are critical for monitoring the biological effects of leuprolide. Since leuprolide acts as a GnRH agonist, its administration leads to changes in the secretion of gonadotropins, namely luteinizing hormone (LH) and follicle-stimulating hormone (FSH). drugbank.comnih.gov Measuring the levels of these hormones serves as a surrogate marker for the efficacy of leuprolide treatment. nih.govnih.gov
Enzyme-Linked Immunosorbent Assays (ELISA) and Time-Resolved Immunofluorometric Assays (IFMA) are commonly used for this purpose. nih.govibl-international.comcdc.gov These are typically sandwich assays, where the hormone in a sample (e.g., serum) is bound between a capture antibody coated on a microtiter well and a detection antibody. ibl-international.com This format provides high specificity and sensitivity. cdc.gov For example, serum LH can be assessed using a validated electrochemiluminescence immunoassay (ECLIA) with a lower limit of detection of 0.100 IU/L. karger.com
In research settings, gonadotropin levels are measured after administration of a GnRH agonist like leuprolide to assess pituitary suppression. nih.gov A suppressed response, indicated by low LH and FSH levels, confirms the therapeutic effect of the continuous leuprolide administration. nih.govkarger.com
Mass Spectrometry-Based Quantification Techniques
For the highest sensitivity and selectivity in quantifying leuprolide in biological matrices such as human or rat plasma, liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method. These assays offer significant advantages over immunoassays, which can face challenges with selectivity and cross-reactivity.
LC-MS/MS methods typically involve sample preparation using solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to isolate leuprolide from plasma components. The analysis is performed using electrospray ionization (ESI) in the positive mode, and quantification is achieved through multiple reaction monitoring (MRM). These highly sensitive methods can achieve lower limits of quantification (LLOQ) in the low picogram per milliliter (pg/mL) range, making them suitable for pharmacokinetic studies of low-dosage or depot formulations.
| Platform | Sample Preparation | Matrix | Linear Dynamic Range | Lower Limit of Quantification (LLOQ) |
|---|---|---|---|---|
| SCIEX 7500 system (LC-MS/MS) | Solid-Phase Extraction (SPE) | Human Plasma | 2.5 - 10,000 pg/mL | 2.5 pg/mL |
| UPLC-MS/MS | Protein Precipitation & Liquid-Liquid Extraction | Rat Plasma | 20 - 10,000 pg/mL | 20 pg/mL |
| Shimadzu LCMS-8045 (LC-MS/MS) | Protein Precipitation | Human Plasma | Not Specified | 25 pg/mL |
| LC-MS/MS | Solid Phase Micro Extraction (MEPS) | Human Plasma | 0.05 - 40 ng/mL | 0.05 ng/mL (50 pg/mL) |
Biological Activity Assays In Vitro
In vitro assays are fundamental for characterizing the biological activity of leuprolide, particularly its interaction with its primary target, the GnRH receptor.
Receptor Binding Assays Using Labeled Ligands
Receptor binding assays are used to determine the affinity of a ligand for its receptor. drugbank.com In the case of leuprolide, these assays quantify its ability to bind to the GnRH receptor. drugbank.comnih.gov The most common format is a competitive binding assay, where leuprolide competes with a radiolabeled ligand of known high affinity for the receptor sites. researchgate.net
In these experiments, membranes from cells engineered to express the GnRH receptor (e.g., HEK 293 cells) are incubated with a constant concentration of a radiolabeled GnRH analog in the presence of increasing concentrations of unlabeled leuprolide. nih.gov The ability of leuprolide to displace the radiolabeled ligand is measured, and the data are used to calculate the half-maximal inhibitory concentration (IC50). The IC50 value is an indicator of the binding affinity of leuprolide for the GnRH receptor.
One such study, using membranes from HEK 293 cells expressing human GnRH receptor I and ¹²⁵I-Tyr⁶, His⁵-GnRH as the radioligand, determined the IC50 of leuprolide to be 0.64 nM. nih.gov This demonstrates a high binding affinity and is a critical in vitro measure of the compound's potency as a GnRH receptor agonist. nih.gov
Cell-Based Reporter Gene Assays for GnRH Receptor Activation
Cell-based reporter gene assays are fundamental tools for investigating the interaction of leuprolide with the gonadotropin-releasing hormone (GnRH) receptor. These in vitro systems provide a quantitative measure of receptor activation by translating the ligand-receptor binding event into a measurable signal, such as the expression of a reporter protein. The underlying principle involves genetically modifying a host cell line to express the GnRH receptor and a reporter gene linked to a response element that is activated by the receptor's signaling pathway.
Commonly used cell lines for these assays include Human Embryonic Kidney 293 (HEK293) cells, which are readily transfected and provide a robust platform for expressing exogenous receptors. mdpi.com The GnRH receptor is a G-protein-coupled receptor (GPCR) that, upon activation, primarily stimulates Gq proteins, leading to an increase in intracellular calcium ([Ca2+]). mdpi.com This calcium mobilization is a key event in the signaling cascade.
Assay methodologies often exploit this pathway. For instance, real-time kinetic assays can monitor changes in intracellular [Ca2+] using fluorescent dyes like fura-2. mdpi.com When leuprolide binds to and activates the GnRH receptor on these engineered cells, the subsequent rise in intracellular calcium can be detected and quantified. The concentration-response relationship allows for the determination of key pharmacological parameters, such as the half-maximal effective concentration (EC50), which indicates the potency of the agonist.
Another common approach for GPCRs involves using reporter genes like β-lactamase or luciferase. thermofisher.commdpi.com In this setup, the reporter gene's expression is controlled by a promoter that is sensitive to the intracellular signaling pathways activated by the GnRH receptor. Upon leuprolide binding, the signaling cascade leads to the transcription of the reporter gene, and the resulting protein product can be measured, often through luminescence or fluorescence. thermofisher.commdpi.comthermofisher.com
Research findings have consistently demonstrated that leuprolide acts as a potent GnRH receptor agonist in these assay systems. mdpi.com
| Parameter | Description |
|---|---|
| Cell Line | HEK293 cells transiently transfected with the human GnRH receptor. mdpi.com |
| Assay Type | Real-time kinetic assay monitoring intracellular Ca2+ elevation. mdpi.com |
| Measured Effect | Agonist-induced increase in intracellular Ca2+. mdpi.com |
| Leuprolide EC50 | 0.46 nM mdpi.com |
Hormone Secretion Assays from Pituitary Cell Cultures
Hormone secretion assays using primary pituitary cell cultures are essential for studying the direct effects of this compound on its primary target tissue, the anterior pituitary gland. These assays allow researchers to observe the synthesis and release of gonadotropins, specifically luteinizing hormone (LH) and follicle-stimulating hormone (FSH), in a controlled environment that mimics physiological conditions. nih.gov
The methodology typically involves isolating pituitary cells from animal models and maintaining them in culture. nih.gov These cultured cells retain their ability to synthesize and secrete hormones in response to stimuli. nih.gov When these cultures are exposed to leuprolide, the biphasic effect of the GnRH agonist can be meticulously documented.
Upon initial, or acute, administration, leuprolide acts as a potent agonist, binding to GnRH receptors and stimulating the pituitary cells to release LH and FSH. patsnap.comlifelinkr.comnih.gov This leads to a transient surge in the concentration of these hormones in the culture medium, a phenomenon often referred to as the "flare effect". patsnap.com
However, the key therapeutic action of leuprolide relies on its effect during continuous or chronic administration. patsnap.comfda.gov Prolonged exposure of the pituitary cells to leuprolide leads to desensitization and downregulation of the GnRH receptors. patsnap.comnih.gov This process makes the cells less responsive to the GnRH signal, resulting in a profound suppression of both LH and FSH secretion. fda.govmedicinenet.comfda.gov Consequently, the levels of these gonadotropins in the culture medium decrease significantly. Hormone concentrations in the culture medium are typically quantified using highly sensitive techniques such as radioimmunoassay (RIA). nih.gov
This biphasic response—initial stimulation followed by profound suppression—is a hallmark of leuprolide's mechanism of action and is effectively demonstrated in pituitary cell culture assays. patsnap.comfda.gov
| Phase of Administration | Effect on GnRH Receptors | LH Secretion | FSH Secretion |
|---|---|---|---|
| Initial/Acute | Stimulation/Agonism patsnap.comnih.gov | Increased (Transient Surge) fda.gov | Increased (Transient Surge) fda.gov |
| Continuous/Chronic | Desensitization & Downregulation patsnap.comnih.gov | Decreased/Suppressed fda.gov | Decreased/Suppressed fda.gov |
Future Directions and Emerging Research Avenues for Leuprolide Mesylate
Novel GnRH Receptor Modulation Concepts
Research into the Gonadotropin-Releasing Hormone (GnRH) receptor is uncovering layers of regulatory complexity that extend beyond simple agonist-induced desensitization. One novel concept involves the biological activity of GnRH metabolites. For instance, the metabolite GnRH-(1-5) is not produced from analogs like leuprolide due to the substitution of a d-amino acid at the sixth position, which prevents its cleavage. nih.gov In the case of native GnRH, this pentapeptide metabolite is known to interact with the G protein-coupled receptor GPR173, suggesting a regulatory layer that is bypassed by synthetic agonists. nih.gov This discovery opens up the possibility of designing new drugs that could modulate both the primary GnRH receptor and these secondary metabolite-receptor systems for a more nuanced physiological effect.
Another area of investigation focuses on the differential signaling that can be elicited from the GnRH receptor. Evidence suggests that GnRH analogs can induce different G-protein coupling, leading to distinct downstream effects. This has given rise to the concept of developing biased agonists that selectively activate specific intracellular pathways, potentially separating desired therapeutic effects from unwanted side effects.
Integration with Advanced Multi-Omics Research
The advent of multi-omics technologies—encompassing genomics, transcriptomics, proteomics, and metabolomics—is poised to revolutionize the understanding of leuprolide mesylate's effects. nih.govmdpi.com In the context of prostate cancer, the primary indication for leuprolide, multi-omics approaches are already enhancing the understanding of the disease's molecular heterogeneity and identifying novel therapeutic targets and biomarkers. nih.govmdpi.com
For this compound, integrating multi-omics data can provide a comprehensive view of the molecular changes that occur in response to androgen deprivation therapy. This holistic approach holds the potential to:
Identify Biomarkers of Response and Resistance: By analyzing the complete molecular profile of tumors before and after treatment, researchers can identify signatures that predict which patients will respond best to leuprolide therapy and uncover the mechanisms that drive resistance.
Elucidate Off-Target Effects: A multi-omics analysis can provide an unbiased view of the systemic effects of leuprolide, potentially revealing previously unknown biological impacts and pathways.
Enable Personalized Medicine: Ultimately, the integration of multi-omics data could lead to more personalized treatment strategies, where the choice of therapy is guided by the specific molecular characteristics of a patient's disease. mdpi.com
This data-intensive approach promises to move beyond a one-size-fits-all model and tailor the use of this compound for improved patient outcomes. nih.gov
Development of Next-Generation Long-Acting Formulations
A significant area of ongoing development for leuprolide is the creation of next-generation, long-acting injectable (LAI) formulations designed to improve patient convenience and adherence. scienceopen.comnih.gov Research has focused on sophisticated drug delivery technologies that provide sustained release of leuprolide over extended periods, ranging from one to six months from a single administration. nih.gov
Two primary technologies have been utilized for these depot formulations:
Microsphere Technology: This involves encapsulating the hydrophilic leuprolide within biodegradable, lipophilic synthetic polymer microspheres. nih.govnih.gov These are injected as a suspension, typically intramuscularly.
Polymer Gel Depot Technology: This approach uses a liquid polymer delivery system that, once injected subcutaneously, forms a single, solid depot from which the drug is released over time. nih.gov
Recent advancements have led to the development and approval of new formulations that offer greater convenience. For example, a 3-month, 21 mg formulation of this compound received FDA approval in August 2025. urologytimes.comtargetedonc.comurologytimes.com This followed the earlier approval of a 6-month, 50 mg formulation. urologytimes.comnih.gov These ready-to-use products, often supplied in prefilled syringes, eliminate the need for complex reconstitution steps, streamlining the administration process. targetedonc.com
| Formulation Duration | Active Compound | Delivery Technology Principle | Key Feature |
|---|---|---|---|
| 1-Month, 3-Month, 4-Month | Leuprolide Acetate (B1210297) | Microsphere Encapsulation | Established formulations with varying durations. nih.gov |
| 6-Month | Leuprolide Acetate | Microsphere or Gel-based Depot | Extended duration, reducing injection frequency. scienceopen.comnih.gov |
| 3-Month | This compound | Polymer-based Injectable Suspension | Recently approved ready-to-use formulation. targetedonc.comurologytimes.compharmacytimes.com |
| 6-Month | This compound | Polymer-based Injectable Suspension | Longest-acting mesylate salt formulation available. nih.govnih.gov |
The primary goal of these next-generation formulations is to ensure consistent testosterone (B1683101) suppression to castrate levels, a key determinant of efficacy in advanced prostate cancer. nih.govtargetedonc.com
Exploration of Non-Classical GnRH Receptor Signaling
While the classical mechanism of leuprolide involves the stimulation and subsequent desensitization of GnRH receptors on pituitary gonadotropes, emerging research is exploring non-classical signaling pathways. nih.govnih.govnih.gov There is growing evidence that GnRH receptors are present in a multitude of non-reproductive, peripheral tissues and that GnRH analogs may exert direct effects on cells in these tissues. researchgate.net
This discovery of alternate signaling pathways suggests that the therapeutic effects of leuprolide may be more complex than originally understood. researchgate.net It opens avenues for developing new compounds that specifically target these non-classical pathways to maximize direct anti-tumor effects.
Application in Emerging Preclinical Disease Models
The therapeutic potential of this compound is being explored in novel preclinical models beyond its established indications. These investigations aim to repurpose the drug for new conditions and to refine its use in existing ones. An example is the development of sophisticated pharmacokinetic-pharmacodynamic (PK-PD) models in rat strains to precisely describe the relationship between leuprolide concentration and its testosterone-suppressive effect. nih.gov Such models are crucial for optimizing dosing regimens and formulation characteristics.
Furthermore, preclinical studies are investigating leuprolide for a range of other conditions. Based on the widespread presence of GnRH receptors, research is underway to test its utility in models of:
Alzheimer's Disease researchgate.net
Polycystic Ovary Syndrome (PCOS) researchgate.net
Functional Bowel Disease researchgate.net
These preclinical models allow researchers to investigate the underlying mechanisms of leuprolide's action in these diverse contexts, providing the foundational data necessary for potential future clinical trials.
Q & A
Q. What is the molecular mechanism by which leuprolide mesylate suppresses testosterone in hormone-dependent cancers?
this compound acts as a gonadotropin-releasing hormone receptor (GnRHR) agonist. Upon sustained binding, it desensitizes pituitary GnRHRs, suppressing luteinizing hormone (LH) and follicle-stimulating hormone (FSH) secretion. In males, this reduces testosterone to castration levels, inhibiting androgen receptor-positive tumor growth . Methodologically, researchers should validate receptor binding affinity via in vitro radioligand assays and monitor serum testosterone levels in preclinical models using ELISA or LC-MS/MS.
Q. What are the standard preclinical dosage regimens for this compound in prostate cancer studies?
Preclinical studies often use subcutaneous injections at 1–5 mg/kg in rodent models, mirroring human depot formulations. For translational relevance, researchers should align dosing intervals (e.g., 1–6 months) with clinical trial phases, referencing pharmacokinetic parameters like AUC and half-life . Phase 2/3 trials typically employ 4 mg oral tablets (QD/BID) or injectable suspensions (42 mg/6 months), with efficacy measured via sustained testosterone suppression ≤50 ng/dL .
Q. Which analytical techniques are recommended for assessing this compound purity and stability?
High-performance liquid chromatography (HPLC) with UV detection and mass spectrometry (LC-MS/MS) are gold standards for quantifying purity. Stability studies should follow ICH guidelines, testing degradation under varying temperatures and pH. For complex formulations (e.g., depot suspensions), particle size analysis and dissolution profiling are critical .
Advanced Research Questions
Q. How should researchers design long-term efficacy studies for this compound in hormone-dependent cancers?
Use randomized controlled trials (RCTs) with endpoints like testosterone suppression ≤50 ng/dL, progression-free survival, and PSA levels. Incorporate stratified sampling to account for variables such as baseline testosterone, age, and comorbidities. Phase 3 trials (e.g., 144 participants over 48 weeks) demonstrate 93% efficacy in maintaining castration levels . Include control arms with LHRH antagonists or placebo, and pre-register protocols to minimize bias .
Q. How can discrepancies in testosterone suppression data across clinical trials be resolved?
Discrepancies often arise from assay variability (e.g., immunoassays vs. mass spectrometry) or patient heterogeneity. Mitigate this by:
- Standardizing testosterone measurement protocols.
- Conducting meta-analyses with subgroup stratification (e.g., obesity, renal impairment).
- Applying multivariate regression to isolate confounding variables . For example, a 2024 study found nadir T ≤5 ng/dL in 93% of patients using LC-MS/MS, versus 85% with immunoassays .
Q. What experimental strategies improve reproducibility in pharmacokinetic (PK) studies of this compound?
- Preclinical: Use cannulated animal models for continuous blood sampling to capture PK profiles accurately.
- Clinical: Employ population PK modeling to account for inter-individual variability.
- Data Transparency: Share raw datasets (e.g., plasma concentration-time curves) in public repositories like Zenodo, adhering to FAIR principles .
Q. How can researchers evaluate combination therapies involving this compound and novel anti-androgens?
Use factorial design trials to assess synergism. For example, Phase 2 studies combined leuprolide with enzalutamide, monitoring additive testosterone suppression and resistance mechanisms. Measure co-primary endpoints: (1) time to castration resistance and (2) PSA doubling time. Statistical power analysis should account for potential interaction effects .
Q. What methodologies ensure sample representativeness in bioanalytical studies of this compound?
Follow ASTM E3230-19 guidelines for subsampling particulate formulations. Use homogenization and incremental sampling to minimize heterogeneity. For depot suspensions, validate particle size distribution via dynamic light scattering and ensure ≥95% confidence in subsample representativeness .
Q. How should statistical approaches address conflicting efficacy data in diverse patient populations?
Apply Bayesian hierarchical models to pool data from heterogeneous cohorts. For example, a 2023 meta-analysis resolved disparities in precocious puberty trials by adjusting for genetic polymorphisms in GnRHR. Sensitivity analyses and bootstrap resampling further validate robustness .
Q. What are the critical considerations for transitioning from monthly to 6-month this compound formulations in clinical practice?
Monitor burst release profiles and steady-state pharmacokinetics. Phase 3 trials for 6-month formulations (42 mg) showed equivalent efficacy to monthly dosing, but researchers must assess adherence and real-world outcomes (e.g., breakthrough testosterone surges) using longitudinal mixed-effects models .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
